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Adenosine Dialdehyde (ADOX)

Cat. No.: B13822123
M. Wt: 265.23 g/mol
InChI Key: ILMNSCQOSGKTNZ-RNFRBKRXSA-N
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Description

Overview of Adenosine (B11128) Dialdehyde (ADOX) as a Biochemical Probe

Adenosine Dialdehyde, commonly known as ADOX, is a purine (B94841) nucleoside analogue that functions as a critical biochemical tool in methylation studies. glpbio.com It is not a direct inhibitor of methyltransferases but rather an indirect one. nih.govresearchgate.net Its primary mechanism of action is the potent inhibition of the enzyme S-adenosyl-L-homocysteine (SAH) hydrolase. glpbio.comresearchgate.net This enzyme is responsible for the reversible hydrolysis of SAH into adenosine and homocysteine. researchgate.netnih.gov

By inhibiting SAH hydrolase, ADOX treatment leads to the intracellular accumulation of SAH. nih.govmdanderson.org SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and acts as a potent feedback inhibitor for most methyltransferases. researchgate.netnih.gov Consequently, the buildup of SAH caused by ADOX effectively blocks a wide range of cellular methylation processes, including the methylation of DNA, RNA, proteins, and lipids. nih.govnih.gov This broad-spectrum inhibitory effect makes ADOX a valuable probe for investigating the global role of methylation in various cellular functions. mdanderson.org However, because this mechanism is not specific to any single methyltransferase, ADOX is considered unsuitable for studies aiming to interrogate a specific methylation enzyme. chemicalprobes.orgnih.gov

Historical Context of Adenosine Dialdehyde (ADOX) Application in Methylation Studies

Historically, ADOX has been widely utilized in cell culture experiments to create a hypomethylated state within cells. nih.govbohrium.com A common application involves treating cells with ADOX to accumulate methyl-accepting proteins that are in a hypomethylated condition. nih.govresearchgate.net These proteins, often newly synthesized during the ADOX incubation period, can then be extracted and used as all-purpose substrates for in vitro methylation assays. researchgate.netmdanderson.orgbohrium.com This approach allows researchers to study the process of protein methylation and identify potential substrates for various methyltransferases. mdanderson.org

Furthermore, ADOX treatment has been used in conjunction with in vivo methylation techniques. nih.govbohrium.com Depending on the timing of its application, ADOX can either enhance or inhibit in vivo methylation, providing a versatile tool for studying the dynamics of protein methylation within a cellular context. bohrium.com For instance, pre-treating cells with ADOX can accumulate methyl-accepting proteins for a subsequent labeling reaction, while its continued presence during the labeling period can decrease the methylation of most polypeptides. nih.govbohrium.com

Significance of Methylation in Cellular Biology and Disease Pathogenesis

Methylation is a fundamental and ubiquitous biochemical process that involves the addition of a methyl group (CH3) to molecules such as DNA, proteins, and RNA. athenslab.gr This modification is a crucial epigenetic mechanism that plays a significant role in regulating numerous biological processes without altering the underlying DNA sequence. athenslab.grnumberanalytics.comfrontiersin.org Key functions influenced by methylation include the regulation of gene expression, where DNA methylation can promote or inhibit gene transcription, and the maintenance of genomic stability. athenslab.grfrontiersin.org

Proper methylation is essential for normal cellular differentiation, development, and tissue homeostasis. athenslab.grmdpi.com It helps establish and maintain cell identity and is critical for the proper functioning of the immune system and the central nervous system. athenslab.grmdpi.com Consequently, the dysregulation of methylation patterns, known as aberrant methylation, is implicated in the pathogenesis of a wide array of human diseases. athenslab.gr In cancer, for example, aberrant methylation can lead to the silencing of tumor suppressor genes or the activation of oncogenes. numberanalytics.com It is also associated with autoimmune diseases, cardiovascular conditions, and various neurological disorders. athenslab.grfrontiersin.orgmdpi.com

Research Landscape of Adenosine Dialdehyde (ADOX): Key Domains and Emerging Trends

The ability of ADOX to induce global hypomethylation has made it a valuable tool across several key domains of biomedical research, with emerging trends pointing towards its use in understanding complex disease mechanisms.

Cancer Research: ADOX is extensively used to probe the role of methylation in cancer. Studies have shown that by inhibiting methylation, ADOX can suppress the proliferation and migration of various cancer cell lines, including breast and lung cancer. nih.govplos.org In prostate cancer cells, ADOX has been shown to reduce the expression of the androgen receptor. auajournals.org Research has also demonstrated its ability to decrease the invasive capacity of cancer cells by downregulating the expression of matrix metalloproteinase (MMP)-9 through the inhibition of the Ras/Raf-1/ERK/AP-1 signaling pathway. researchgate.net In some contexts, it has been shown to induce cell cycle arrest and apoptosis. glpbio.comapexbt.com

Virology Research: The antiviral properties of SAH hydrolase inhibitors like ADOX have been a subject of interest. nih.gov In the context of HIV-1, research has shown that globally inhibiting protein methylation with ADOX leads to an increase in the production of virions. nih.gov However, these viruses exhibit reduced infectivity, with defects in the processing of viral proteins. nih.gov This suggests that host cell protein methylation is required to ensure maximal HIV-1 infectivity, highlighting a complex role for methylation in the viral life cycle. nih.gov

Immunology and Inflammation: Methylation is crucial for lymphocyte activation and function. nih.gov ADOX has been used in models of organ transplantation to study the alloimmune response. nih.gov By inhibiting S-adenosyl-L-homocysteine hydrolase, ADOX can alleviate allograft rejection by suppressing the activation of CD4+ T cells. researchgate.netnih.gov It has also been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators and cytokines in various cell types. arvojournals.org

Neuroscience Research: Methylation is vital for brain development and neuronal function, and its dysregulation is linked to neurological disorders. athenslab.grmdpi.com While specific applications are broad, inhibitors of methylation like ADOX are relevant tools for studying the epigenetic basis of these conditions. semanticscholar.org For example, ADOX has been used to demonstrate that blocking arginine methylation can affect the stability of certain RNA-binding proteins involved in neurological processes. molbiolcell.org

Data Tables

Table 1: Reported Effects of Adenosine Dialdehyde (ADOX) in Various Cancer Cell Lines

Cell LineCancer TypeKey Observed Effects
MCF-7 Breast CancerDecreased cell proliferation and migration; reduced MMP-9 expression. nih.govresearchgate.net
MDA-MB-231 Breast CancerDecreased cell proliferation and migration; reduced MMP-9 expression. nih.govresearchgate.net
H292 Lung CancerDecreased cell proliferation and migration. nih.gov
A549 Lung CancerDecreased migration ability. nih.gov
LNCaP Prostate CancerReduced androgen receptor (AR) expression; reduced H3K9 methylation. auajournals.org
U87 GlioblastomaStrongly decreased invasive capacity. researchgate.net
K562 LeukemiaPotent inducer of γ-globin expression; reduced DNA methylation and histone H4R3me2s methylation. researchgate.net
HeLa Cervical CancerAccumulation of hypomethylated, newly synthesized proteins; inhibition of in vivo protein methylation. nih.govbohrium.com

Table 2: Key Research Findings on ADOX Across Different Biomedical Domains

Research DomainSummary of Key Findings
Cancer Biology ADOX inhibits proliferation, migration, and invasion in multiple cancer types by inducing global hypomethylation. nih.govresearchgate.net It can modulate key signaling pathways (e.g., Ras/Raf-1/ERK/AP-1) and the expression of critical proteins like the androgen receptor. auajournals.orgresearchgate.net It also induces cell cycle arrest and apoptosis in some cancer cells. glpbio.comapexbt.com
Virology In HIV-1 studies, ADOX treatment increases virion production but significantly reduces viral infectivity. nih.gov This is attributed to impaired processing of viral proteins, indicating that host cell methylation processes are essential for producing fully infectious viruses. nih.gov
Immunology ADOX demonstrates immunosuppressive properties by inhibiting the activation of CD4+ T-cells, which is beneficial in models of organ transplant rejection. researchgate.netnih.gov It also shows anti-inflammatory effects by blocking the production of various cytokines and inflammatory mediators. arvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O4 B13822123 Adenosine Dialdehyde (ADOX)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal

InChI

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

ILMNSCQOSGKTNZ-RNFRBKRXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](CO)C=O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N

Origin of Product

United States

Mechanistic Principles of Adenosine Dialdehyde Adox Action

Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH/AHCY) by Adenosine (B11128) Dialdehyde (ADOX)

The primary molecular target of ADOX is S-adenosyl-L-homocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY). nih.govmedchemexpress.com This enzyme is critical for maintaining the flow of the methionine cycle, which is central to cellular methylation. nih.gov

ADOX acts as an irreversible inhibitor of SAHH. nih.govnih.gov The inhibitory mechanism involves the formation of a covalent adduct with the enzyme's active site. scbt.com This chemical bond permanently disrupts the catalytic function of SAHH, preventing it from performing its physiological role. scbt.com As a periodate-oxidized form of adenosine, ADOX's modified structure enhances its electrophilic character, promoting selective interaction with nucleophilic sites within the SAHH enzyme. scbt.com This leads to the inactivation of the enzyme. nih.gov ADOX has been shown to be a potent inhibitor of SAHH with a reported Ki value of 3.3 nM. medchemexpress.com

The enzymatic function of SAHH is to catalyze the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and homocysteine. researchgate.nettandfonline.com This reaction is the only known pathway for SAH clearance in cells, making SAHH essential for preventing the buildup of this metabolite. researchgate.net By irreversibly inhibiting SAHH, ADOX blocks the breakdown of SAH, leading to its significant intracellular accumulation. selleckchem.comresearchgate.netresearchgate.net Studies have demonstrated this effect directly; for instance, treating C3H10T1/2 stem cells with ADOX significantly increased intracellular SAH levels. nih.gov Similarly, in another study, ADOX treatment increased SAH levels more than tenfold. tandfonline.com This accumulation of SAH is the pivotal event that links ADOX to the broader inhibition of methylation. researchgate.net

Indirect Inhibition of S-Adenosylmethionine (SAM)-Dependent Methyltransferases by Adenosine Dialdehyde (ADOX)

The buildup of SAH following SAHH inhibition by ADOX leads to the indirect inhibition of a large and diverse group of enzymes known as S-adenosylmethionine (SAM)-dependent methyltransferases. researchgate.netauajournals.org These enzymes are responsible for transferring a methyl group from the universal methyl donor, SAM, to a variety of substrates, including proteins, DNA, RNA, and lipids. auajournals.orgcreative-proteomics.com

SAH is structurally very similar to SAM, differing only by the absence of the transferable methyl group. tandfonline.comcreative-proteomics.com Due to this structural similarity, SAH acts as a natural product inhibitor and a competitive antagonist of SAM at the active sites of most methyltransferases. nih.govcreative-proteomics.comathenslab.gr When ADOX treatment causes SAH levels to rise, the increased concentration of SAH effectively outcompetes SAM for binding to methyltransferases, thereby halting their catalytic activity. researchgate.netcreative-proteomics.com This feedback inhibition is a fundamental regulatory mechanism in cellular methylation, and ADOX exploits it to induce a state of global hypomethylation. researchgate.netmdanderson.org

The intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical metabolic indicator of the cell's capacity to perform methylation reactions, often referred to as the "methylation potential" or "methylation index". nih.govathenslab.grresearchgate.net A high SAM/SAH ratio favors methyltransferase activity, while a low ratio signifies inhibition. athenslab.gr By causing SAH to accumulate, ADOX treatment significantly decreases the SAM/SAH ratio. nih.govnih.gov For example, incubation of C3H10T1/2 stem cells with 50 μM Adox for 48 hours was shown to decrease the SAM/SAH ratio from 18.2 to 8.5. nih.gov This reduction in the methylation potential is the ultimate downstream effect of ADOX's action on SAHH, leading to widespread consequences for cellular function. nih.govnih.gov

Effect of ADOX on Cellular Methylation Metrics
Cell LineADOX ConcentrationObservationReference
C3H10T1/2 Stem Cells10–50 μMSignificantly enhanced intracellular SAH levels (from 1.6 ± 0.48 nmol/L to 3.99 ± 0.19 nmol/L). nih.gov
C3H10T1/2 Stem Cells50 μMDecreased the SAM/SAH ratio from 18.2 ± 0.26 to 8.5 ± 0.18. nih.gov
HEK293T cells10 μMIncreased SAH level more than ten-fold (from <1 μM to >10 μM). tandfonline.com

Modulatory Effects of Adenosine Dialdehyde (ADOX) on Specific Methyltransferase Families

By inducing SAH accumulation, ADOX affects a wide array of methyltransferases. Research has highlighted its impact on several key families involved in critical cellular processes.

Protein Arginine Methyltransferases (PRMTs): ADOX treatment has been shown to inhibit the activity of PRMTs. nih.gov For example, in oral cancer cells with high levels of PRMT1, ADOX treatment decreased the levels of asymmetrically dimethylated arginine (ADMA), the product of type I PRMTs. spandidos-publications.com In studies on human T-lymphotropic virus type 1 (HTLV-1), ADOX was used to inhibit arginine methyltransferases, which in turn inhibited the transcriptional activity of the virus. asm.org Specifically, ADOX treatment has been associated with the inhibition of PRMT5, leading to reduced histone H4 arginine 3 methylation (H4R3me2s) and reactivation of fetal hemoglobin expression. nih.govd-nb.info

Histone Methyltransferases (HMTs): ADOX can reduce the methylation states of histones. auajournals.org In a study on prostate cancer, ADOX treatment suppressed the monomethylation and dimethylation of histone H3 lysine (B10760008) 9 (H3K9). auajournals.org

DNA Methyltransferases (DNMTs): ADOX can inhibit DNA methylation. nih.gov In K562 cells, ADOX treatment significantly reduced DNA methylation levels on the promoters of globin genes, an effect comparable to the dedicated DNMT inhibitor decitabine. nih.gov

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): ADOX has been shown to block the action of ICMT. researchgate.netewha.ac.kr ICMT is responsible for the final step in the post-translational modification of Ras proteins. Inhibition of ICMT by the SAH accumulation induced by ADOX can block the Ras/Raf-1/ERK signaling pathway, thereby reducing cancer cell invasion. researchgate.netewha.ac.kr

Modulatory Effects of ADOX on Methyltransferase Families
Methyltransferase FamilySpecific Enzyme(s) (if specified)Observed Effect of ADOX TreatmentReference
Protein Arginine Methyltransferases (PRMTs)PRMT1, PRMT5Decreased levels of asymmetric dimethylarginine (ADMA); reduced histone H4R3me2s levels. nih.govspandidos-publications.comd-nb.info
Histone Methyltransferases (HMTs)Not specifiedSuppressed monomethylation and dimethylation of histone H3 lysine 9 (H3K9). auajournals.org
DNA Methyltransferases (DNMTs)Not specifiedReduced DNA methylation on globin gene promoters. nih.gov
Isoprenylcysteine Carboxyl Methyltransferase (ICMT)ICMTInhibited Ras/Raf-1/ERK signaling pathway. researchgate.netewha.ac.kr

Regulation of Protein Arginine Methyltransferases (PRMTs) by Adenosine Dialdehyde (AdOx)

AdOx treatment leads to a general, though not always complete, reduction in protein arginine methylation. biorxiv.org This is achieved through the accumulation of AdoHcy, which inhibits the activity of Protein Arginine Methyltransferases (PRMTs). researchgate.netspandidos-publications.com PRMTs are a family of enzymes that catalyze the transfer of methyl groups from AdoMet to arginine residues within proteins, a post-translational modification implicated in processes like signal transduction, gene transcription, and DNA repair. spandidos-publications.comnih.gov

PRMT1 and PRMT5 are the major type I and type II PRMTs, respectively. researchgate.net Type I PRMTs, including PRMT1, are responsible for the formation of asymmetric dimethylarginine (ADMA), while type II PRMTs, like PRMT5, catalyze the formation of symmetric dimethylarginine (SDMA). nih.govresearchgate.net Both types also produce monomethylarginine (MMA). nih.gov

The inhibition of PRMTs by AdOx leads to significant changes in the methylation status of arginine residues in proteins. Specifically, AdOx treatment has been observed to decrease the levels of both asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). researchgate.netsemanticscholar.org In human umbilical vein endothelial cells (HUVECs), AdOx treatment resulted in a significant, though not dose-dependent, decrease in both ADMA and SDMA. researchgate.netsemanticscholar.org

Conversely, the effect of AdOx on monomethylarginine (MMA) levels can be more complex. While some studies report that protein-incorporated MMA levels are not affected by AdOx, others have observed an increase in MMA upon AdOx treatment. nih.govresearchgate.netsemanticscholar.org This increase in MMA could be a consequence of the incomplete inhibition of PRMTs, where the enzymes can still monomethylate substrates but are blocked from proceeding to dimethylation. nih.gov Another possibility is that the loss of PRMT1 activity leads to an accumulation of MMA. nih.gov

Methylation StateEffect of AdOx TreatmentReferences
Asymmetric Dimethylarginine (ADMA)Decrease semanticscholar.org, researchgate.net, spandidos-publications.com
Symmetric Dimethylarginine (SDMA)Decrease semanticscholar.org, researchgate.net
Monomethylarginine (MMA)Unaffected or Increased semanticscholar.org, researchgate.net, nih.gov

Influence of Adenosine Dialdehyde (ADOX) on DNA Methyltransferases (DNMTs)

AdOx indirectly inhibits DNA methyltransferases (DNMTs) through the same mechanism of AdoHcy accumulation. nih.govsemanticscholar.org DNMTs are crucial for establishing and maintaining DNA methylation patterns, which play a significant role in gene expression regulation. tandfonline.com Studies have shown that AdOx treatment can lead to a decrease in global DNA methylation. semanticscholar.org For instance, in HUVECs, DNA methylation status decreased by about 10% at the highest dose of AdOx. semanticscholar.org It has been noted, however, that protein arginine methylation appears to be more sensitive to inhibition by AdoHcy accumulation than DNA methylation. semanticscholar.org The inhibition of DNMTs by AdOx has been implicated in the suppression of cancer cell growth and proliferation. nih.gov

Modulation of Histone Methyltransferases (HMTs) by Adenosine Dialdehyde (ADOX)

AdOx also functions as a general inhibitor of histone methyltransferases (HMTs). apexbt.com HMTs are enzymes that methylate histone proteins, primarily on lysine and arginine residues. apexbt.com These modifications are a key component of the "histone code" that regulates chromatin structure and gene expression. biologists.com By inhibiting HMTs, AdOx can alter the epigenetic landscape of the cell. tandfonline.com

The effect of AdOx on histone lysine methylation can be differential, affecting various methylation states to different extents. Studies have shown that AdOx treatment can reduce the levels of mono-, di-, and trimethylation of histone H3 at lysine 9 (H3K9me1, H3K9me2, and H3K9me3). auajournals.orgnih.gov

In some cell types, AdOx treatment has been shown to decrease the levels of H3K9me1 and H3K9me2, while the effect on H3K9me3 was less pronounced. auajournals.org In other contexts, a marked decrease in H3K9me3 was observed, particularly in mitotic cells, while H3K9me1 and H3K9me2 remained stable. biologists.comresearchgate.net This suggests that the impact of AdOx on specific histone methylation marks can be cell-cycle dependent. biologists.comresearchgate.net For example, inhibiting methylation with AdOx for a short period before mitosis primarily affects methylation events that occur in late G2, leading to a noticeable decrease in H3K9me3. biologists.com In contrast, some studies have reported no specific changes in cell cycle distribution upon AdOx treatment, implying that the inhibition of HMTase activity by AdOx does not universally affect cell cycle progression. nih.govresearchgate.net

Histone Methylation StateEffect of AdOx TreatmentReferences
H3K9me1Decrease or Stable auajournals.org, biologists.com, researchgate.net
H3K9me2Decrease or Stable auajournals.org, biologists.com, researchgate.net
H3K9me3Decrease biologists.com, researchgate.net

Interaction of Adenosine Dialdehyde (ADOX) with Other Methyltransferases (e.g., Isoprenylcysteine Carboxyl Methyltransferase (ICMT))

The inhibitory action of AdOx extends to other methyltransferases, including isoprenylcysteine carboxyl methyltransferase (ICMT). nih.govfrontiersin.org ICMT is an integral membrane protein that catalyzes the final step in the post-translational modification of many prenylated proteins, such as Ras GTPases. frontiersin.orgnih.gov This methylation step is crucial for the proper localization and function of these proteins. frontiersin.org

AdOx treatment, by causing the accumulation of S-adenosylhomocysteine (SAH), leads to the inhibition of ICMT activity. frontiersin.orgresearchgate.net This inhibition has been shown to reduce the methylation and activity of Ras and its downstream signaling molecules. nih.gov Consequently, AdOx can suppress cancer cell invasion and other cellular processes regulated by ICMT-dependent pathways. researchgate.netnih.gov

Cellular and Molecular Biological Effects of Adenosine Dialdehyde Adox

Impact on Cell Cycle Progression and Regulation

ADOX has been demonstrated to profoundly interfere with the normal progression of the cell cycle, primarily by inducing arrest at specific phases and affecting the regulatory machinery that governs cellular division.

Adenosine (B11128) Dialdehyde (ADOX)-Induced G2/M Phase Arrest

A predominant effect of ADOX on cellular proliferation is the induction of cell cycle arrest at the G2/M transition. This has been observed across various cell types. In studies involving Human T-lymphotropic virus type 1 (HTLV-1)-transformed T-cell lines (C81 and MT2), treatment with ADOX resulted in a significant accumulation of cells in the G2/M phase. Similarly, research on HeLa cells has shown that inhibiting methyltransferases with ADOX leads to a G2/M phase arrest of the cell cycle. This arrest prevents cells from entering mitosis, thereby halting their proliferation. The induction of the G2/M checkpoint appears to be a key mechanism behind this effect.

Table 1: Effect of Adenosine Dialdehyde (ADOX) on Cell Cycle Phase Distribution in HTLV-1 Transformed C81 Cells

Treatment Time (hours) % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
0 55 25 20
24 45 20 35
48 30 15 55
72 20 10 70

Data is illustrative and based on findings indicating a time-dependent increase in the G2/M population following ADOX treatment.

Effects of Adenosine Dialdehyde (ADOX) on S Phase Dynamics

The impact of ADOX on the S phase, where DNA synthesis occurs, is less definitively characterized. Some studies suggest that higher concentrations of ADOX may lead to a detectable increase in the population of cells within the S phase, indicating a potential disruption or slowing of DNA replication. However, other research conducted under specific conditions in mouse L929 cells reported that ADOX had no effect on RNA or DNA synthesis, even at concentrations that effectively inhibited methyltransferase activity. This suggests that the effects of ADOX on S phase dynamics may be cell-type specific or dependent on the experimental conditions.

Dysregulation of Cell Cycle Checkpoints by Adenosine Dialdehyde (ADOX)

The arrest of the cell cycle in the G2/M phase by ADOX inherently points to the dysregulation of the G2/M checkpoint. Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of cell division by halting progression in response to stress or damage. The G2/M checkpoint, specifically, prevents cells with damaged DNA from entering mitosis. The activity of key regulators such as the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex is crucial for this transition. By inhibiting essential methylation events, ADOX likely disrupts the function of proteins that regulate the G2/M checkpoint, leading to a sustained arrest. While the precise molecular targets of ADOX within the checkpoint machinery are not fully elucidated, its ability to induce a G2/M block confirms its role as a potent dysregulator of this critical cellular control point.

Induction of Programmed Cell Death by Adenosine Dialdehyde (ADOX)

Beyond its effects on cell cycle arrest, ADOX is a known inducer of programmed cell death, primarily through the apoptotic pathway. However, evidence also points towards the engagement of other, non-apoptotic forms of cell death.

Mechanisms of Adenosine Dialdehyde (ADOX)-Induced Apoptosis (e.g., p53-dependent and independent pathways, Caspase Activity)

ADOX treatment has been shown to trigger apoptosis in a variety of cell lines. A key mechanism involved is the reactivation of the tumor suppressor protein p53. In HTLV-1-transformed cells, ADOX treatment leads to an increase in p53 activity and the induction of p53 target genes. Subsequent experiments using siRNA to deplete p53 confirmed that ADOX-induced apoptosis is, at least partially, p53-dependent.

The induction of apoptosis by ADOX is also characterized by the activation of caspases, which are the central executioners of the apoptotic process. In HeLa cells treated with ADOX, the activation of caspase-3 has been demonstrated through the detection of its active subunits via Western blot. This caspase activation is a critical step, as the appearance of a sub-G1 peak (indicative of apoptotic DNA fragmentation) caused by ADOX can be almost completely inhibited by a broad-spectrum caspase inhibitor.

While the p53-dependent pathway is a significant contributor to ADOX-induced apoptosis, the existence of p53-independent mechanisms has not been extensively ruled out and may contribute to its cell-killing effects in cells with mutated or deficient p53.

Table 2: Key Molecular Events in ADOX-Induced Apoptosis

Molecular Event Observation Implication Reference
p53 Activity Increased activity and induction of target genes Activation of the intrinsic apoptotic pathway
Caspase-3 Appearance of active subunits Execution phase of apoptosis is initiated
PARP Cleavage Cleavage of PARP protein observed A hallmark of caspase-mediated apoptosis

| Sub-G1 Peak | Dose-dependent increase in hypodiploid nuclei | Indicates DNA fragmentation and apoptosis | |

Novel Forms of Cell Death Induced by Adenosine Dialdehyde (ADOX)

Intriguingly, research suggests that ADOX can induce forms of cell death distinct from classical apoptosis. One study reported that high concentrations of ADOX triggered a previously unknown, caspase-independent form of cell death. This novel process was characterized by unique morphological changes, including significant protuberation of the nucleus, the formation of cytoplasmic extensions, aggregation of actin, and incomplete condensation of chromatin.

Furthermore, a recent study investigating breast and lung cancer cell lines found that the anti-proliferative effects of ADOX were not associated with apoptosis, as evidenced by a lack of change in caspase-3 expression. Instead, the reduction in cell proliferation and migration correlated with the downregulation of autophagy. Autophagy is a cellular degradation process that can, under certain contexts, contribute to cell death. The inhibition of this pathway by ADOX in certain cancer cells suggests a non-apoptotic mechanism for its anti-cancer effects, highlighting the complexity of cellular responses to methyltransferase inhibition.

Regulation of Cellular Proliferation and Growth by Adenosine Dialdehyde (ADOX)

ADOX has been demonstrated to be a potent inhibitor of cellular proliferation across various cancer cell lines. Research indicates that ADOX can significantly hinder the growth of breast cancer (MDA-MB-231, MCF-7), lung cancer (H292), and prostate cancer cells in a dose-dependent manner. nih.gov The anti-proliferative effect is not uniform across all cell types, as the A549 lung cancer cell line showed resistance to growth inhibition by ADOX. nih.gov

Cell LineCancer TypeEffect of ADOXAssociated Mechanism
MDA-MB-231Breast CancerInhibited ProliferationInhibition of autophagy nih.gov
MCF-7Breast CancerInhibited ProliferationInhibition of autophagy nih.gov
H292Lung CancerInhibited ProliferationInhibition of autophagy nih.gov
A549Lung CancerNo significant effect on proliferationResistant to growth inhibition nih.gov
HeLaCervical CancerInhibited ProliferationInduction of G2/M cell cycle arrest and apoptosis researchgate.netselleckchem.com
LNCaP, 22Rv1, CxRProstate CancerSuppressed Cell ViabilityInduction of apoptosis

Modulation of Cell Invasion and Migration by Adenosine Dialdehyde (ADOX)

ADOX significantly curtails the invasive and migratory capabilities of various cancer cells. This inhibitory effect has been observed consistently across multiple cell lines, including breast (MDA-MB-231, MCF-7), lung (H292, A549), and glioblastoma (U87) cells. researchgate.netnih.gov The reduction in cell migration is a time-dependent process following treatment with ADOX. nih.gov This modulation of invasion and migration is achieved through multiple molecular mechanisms, including the downregulation of key enzymes and interference with cellular adhesion processes.

A primary mechanism by which ADOX inhibits cell invasion is through its regulation of Matrix Metalloproteinases (MMPs), particularly MMP-9. MMPs are zinc-dependent enzymes responsible for degrading the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.

Research has shown that ADOX treatment diminishes the expression, secretion, and activation of MMP-9 in breast cancer and glioblastoma cells. researchgate.net This suppression is achieved by targeting and blocking the Ras/Raf-1/ERK/AP-1 signaling pathway. ADOX inhibits the activation of key components of this pathway, including Ras, Raf-1, MEK1/2, and ERK. This blockade prevents the translocation of the transcription factors c-Fos and c-Jun into the nucleus, which in turn suppresses the AP-1-mediated expression of MMP-9.

The process of cell migration is critically dependent on the dynamic regulation of cell adhesion to the extracellular matrix. ADOX interferes with these mechanisms, contributing to its anti-migratory effects. A key player in cell adhesion and migration is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that regulates adhesion signaling. frontiersin.orgnih.gov

In the A549 lung cancer cell line, a reduction in migratory capability following ADOX treatment was correlated with a decline in the expression of FAK. nih.gov FAK is a central component of focal adhesions, which are structures that link the cell's cytoskeleton to the ECM via integrin receptors. frontiersin.org By downregulating FAK, ADOX can disrupt the signaling cascades that control focal adhesion turnover and cell movement, thereby impeding the cell's ability to migrate. nih.govnih.gov

Adenosine Dialdehyde (ADOX) in Epigenetic Regulation

The primary molecular action of ADOX is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. researchgate.net This inhibition leads to the cellular accumulation of SAH, the byproduct of all S-adenosyl-L-methionine (AdoMet)-dependent methylation reactions. The buildup of SAH creates a potent feedback inhibition loop, blocking the activity of most methyltransferases. researchgate.net This positions ADOX as a global inhibitor of methylation, profoundly impacting epigenetic regulation by altering both DNA and histone methylation patterns. researchgate.netnih.gov

DNA methylation is a fundamental epigenetic mechanism that typically involves the transfer of a methyl group to DNA, often leading to gene silencing. This process is carried out by DNA methyltransferases (DNMTs). By causing the accumulation of SAH, ADOX functions as a broad-spectrum inhibitor of DNMTs. researchgate.netnih.gov The elevated SAH levels competitively inhibit the binding of AdoMet to DNMTs, thus preventing the methylation of DNA. This can lead to a state of global DNA hypomethylation, potentially altering gene expression patterns throughout the genome.

Histone methylation is a critical post-translational modification that influences chromatin structure and gene expression. Histone methyltransferases (HMTs) are responsible for adding methyl groups to histone proteins. Similar to its effect on DNMTs, the ADOX-induced accumulation of SAH inhibits the activity of HMTs. researchgate.net

Specific research has demonstrated that ADOX can suppress the monomethylation and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). The methylation status of H3K9 is a key epigenetic mark often associated with the regulation of gene expression. By reducing these specific methylation states, ADOX can modulate the expression of critical genes involved in cancer cell survival and growth.


Impact on Gene Expression Modulation (e.g., Oncogenes, Tumor Suppressor Genes, Pluripotency Genes)

Adenosine Dialdehyde (ADOX) exerts a significant influence on gene expression, primarily through its role as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the accumulation of SAH and subsequent feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases. auajournals.orgnih.gov This disruption of cellular methylation processes has profound effects on the epigenetic regulation of genes critical to cancer and development, including oncogenes, tumor suppressor genes, and pluripotency genes.

In the context of cancer, ADOX has been shown to modulate genes that drive tumor progression. In prostate cancer cells, treatment with ADOX leads to a dose-dependent decrease in the expression of the oncogene Twist1 and the Androgen Receptor (AR) gene, both of which are crucial for the growth and survival of these cancer cells. auajournals.org This suppression is linked to a reduction in the monomethylation and dimethylation of histone H3 at lysine 9 (me1H3K9 and me2H3K9), specific epigenetic marks associated with gene regulation. auajournals.org Furthermore, ADOX can indirectly promote the activity of tumor suppressor genes. For instance, it has been observed to reactivate the p53 tumor suppressor protein and induce the expression of its target genes. selleckchem.com

ADOX also has a marked impact on the sensitive gene expression network that maintains cellular pluripotency. In P19 embryonal carcinoma cells, ADOX treatment disrupts the pluripotency-related gene network, leading to the expression of early developmental genes that are normally repressed. nih.gov Interestingly, ADOX exhibits differential effects on key pluripotency genes. While it affects the expression of both nanog and oct3/4, it specifically reduces repressive histone marks (H3K27me3, H3K9me3, and H3K9me2) at the nanog gene locus, suggesting that different epigenetic mechanisms control these critical pluripotency factors. nih.govresearchgate.net This highlights the critical role of histone methylation in maintaining pluripotency and determining cell fate. nih.gov

Gene CategorySpecific Gene(s)Effect of ADOXCellular ContextAssociated Mechanistic Finding
Oncogene / Hormone ReceptorTwist1, Androgen Receptor (AR)Decreased mRNA and protein expressionProstate Cancer Cells (LNCaP)Suppression of monomethylation and dimethylation of histone H3 lysine 9 (H3K9). auajournals.org
Tumor Suppressor Genep53Reactivation and induction of target genesHTLV-1-transformed lymphocytesInhibition of the Tax-activated NF-κB pathway. selleckchem.com
Pluripotency GenesnanogExpression alteredP19 Embryonal Carcinoma CellsReduction of repressive histone marks H3K27me3, H3K9me3, and H3K9me2. nih.govresearchgate.net
oct3/4Expression altered (contrasting effect to nanog)Not associated with the same reduction in repressive histone marks as nanog. nih.gov

Adenosine Dialdehyde (ADOX) Influence on Cellular Signaling Pathways

ADOX modulates several critical cellular signaling pathways, often those implicated in cancer cell proliferation, survival, and invasion. Its ability to inhibit methylation reactions affects key proteins within these cascades.

Modulation of NF-κB Pathway by Adenosine Dialdehyde (ADOX)

ADOX has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. selleckchem.com In human T-lymphotropic virus type 1 (HTLV-1)-transformed cells, where the NF-κB pathway is constitutively activated by the viral Tax protein, ADOX treatment effectively inhibits this activation. selleckchem.com The mechanism of this inhibition involves the degradation of the IκB kinase (IKK) complex. This leads to the stabilization of IκBα, an inhibitor protein that binds to NF-κB and prevents its translocation to the nucleus, thereby blocking its transcriptional activity. selleckchem.com

Interference with Ras/Raf-1/ERK/AP-1 Signaling Cascade by Adenosine Dialdehyde (ADOX)

A significant body of research demonstrates that ADOX can suppress cancer cell invasion by interfering with the Ras/Raf-1/ERK/AP-1 signaling cascade. nih.govnih.gov This pathway is a central regulator of gene expression in response to extracellular signals and is often hyperactivated in cancer, leading to increased expression of enzymes like matrix metalloproteinase-9 (MMP-9) that facilitate cell invasion. nih.gov

Studies in breast cancer and glioblastoma cell lines have shown that ADOX treatment diminishes the expression, secretion, and activation of MMP-9. nih.govnih.gov This effect is achieved by blocking the activation of the transcription factor Activator Protein-1 (AP-1), which is a key downstream target of the cascade. ADOX suppresses AP-1-mediated activity and reduces the nuclear translocation of its components, c-Fos and c-Jun. nih.gov Mechanistically, ADOX has been shown to block a series of upstream signaling events in the pathway. It inhibits the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and its activating kinase, MEK1/2. Further upstream, it also blocks the activation of Raf-1 and the membrane translocation of Ras. nih.gov This comprehensive blockade of the Ras/Raf-1/ERK/AP-1 pathway underscores a key mechanism by which ADOX exerts its anti-invasive effects. nih.gov

Other Signaling Pathway Interactions

Beyond the NF-κB and Ras/Raf-1/ERK/AP-1 pathways, the effects of ADOX can extend to other signaling networks, largely due to the widespread importance of methylation in cellular signaling. The inhibition of methyltransferases can impact various biological functions including signal transmission and cancer-related signaling pathways. nih.gov For example, the JNK/AP1 signaling pathway is another MAP kinase pathway that can be influenced by methylation events, and compounds that modulate NF-κB often also affect this related pathway. selleck.co.jp Given that ADOX targets the fundamental process of transmethylation, it is plausible that it interacts with a broader range of signaling pathways than have been explicitly detailed, an area that warrants further investigation.

Autophagy Modulation by Adenosine Dialdehyde (ADOX)

ADOX has been shown to modulate autophagy, a cellular process of degradation and recycling of cellular components, and this effect can be cell-type specific. nih.gov In several cancer cell lines, including MDA-MB-231 and MCF-7 (breast cancer) and H292 (lung cancer), ADOX treatment leads to an inhibition of autophagy. nih.govresearchgate.net This inhibition is correlated with a decrease in the growth and migration of these cancer cells. nih.gov

The downregulation of autophagy by ADOX in these cells is supported by several key molecular changes:

Decreased ATG7 expression: ATG7 is an essential protein for the formation of autophagosomes. nih.gov

Reduced LC3-II/LC3-I ratio: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation, and a reduced ratio indicates less autophagic activity. nih.govresearchgate.net

Increased p62 levels: p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy; its accumulation points to an inhibition of the process. nih.govresearchgate.net

However, the effect of ADOX on autophagy is not universal across all cancer cells. In the A549 lung cancer cell line, ADOX treatment yielded conflicting results, with a decrease in the LC3-II/LC3-I ratio but an increase in ATG7 expression and a decrease in p62 levels. nih.gov This suggests that the role of ADOX in modulating autophagy can depend on the specific genetic and molecular background of the cancer type. nih.gov

Cell LineCancer TypeEffect of ADOX on AutophagyKey Molecular Markers
MDA-MB-231Breast CancerInhibitionDecreased ATG7, Decreased LC3-II/LC3-I ratio, Increased p62. nih.gov
MCF-7Breast CancerInhibition
H292Lung CancerInhibition
A549Lung CancerInconclusive/ConflictingIncreased ATG7, Decreased p62, Decreased LC3-II/LC3-I ratio. nih.gov

Effects of Adenosine Dialdehyde (ADOX) on Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier to tumorigenesis. Emerging evidence indicates that ADOX can promote this process in certain cancer cells. Specifically, in the context of breast cancer, ADOX treatment has been found to promote cellular senescence. nih.gov This effect represents another mechanism, alongside the induction of apoptosis and inhibition of proliferation, through which ADOX can exert its anti-cancer activities. The induction of a senescent state prevents cancer cells from further dividing, thereby limiting tumor growth.

Impact on Adipocyte Progenitor Cell Proliferation and Differentiation

Adenosine Dialdehyde (ADOX) has been identified as a significant modulator of adipocyte progenitor cell (APC) proliferation and differentiation. Its primary mechanism of action in this context is the inhibition of S-adenosyl-L-homocysteine hydrolase (AHCY), an essential enzyme in the methionine cycle that regulates cellular methylation processes. researchgate.nettandfonline.com By inhibiting AHCY, ADOX indirectly affects the methylation of various molecules, including DNA and proteins, which are crucial for the regulation of gene expression during cell growth and differentiation. tandfonline.comnih.gov

Beyond its effects on proliferation, ADOX significantly curtails the differentiation of adipocyte progenitor cells into mature, lipid-storing adipocytes. tandfonline.com Studies utilizing ADOX treatment during the adipogenic induction phase have shown a marked decrease in the formation of mature adipocytes and a reduction in lipid accumulation. researchgate.nettandfonline.com This inhibition of differentiation is further substantiated by the downregulation of key adipogenic transcription factors and markers. The expression of genes critical for adipogenesis, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Fatty Acid Binding Protein 4 (FABP4), Hormone-Sensitive Lipase (LIPE), and Perilipin 1 (PLIN1), is significantly lower in APCs treated with ADOX. researchgate.net

The underlying mechanism for these effects appears to be linked to alterations in the epigenetic landscape of the cells. Inhibition of AHCY by ADOX is associated with changes in the CpG methylation levels of genes that are integral to fat cell differentiation and cellular growth pathways. nih.gov This suggests that ADOX exerts its influence by epigenetically reprogramming adipocyte progenitor cells, thereby suppressing the expression of genes necessary for their proliferation and subsequent differentiation into functional adipocytes. nih.gov

Table 1: Effect of Adenosine Dialdehyde (ADOX) on Human Adipocyte Progenitor Cell (APC) Proliferation

Treatment Group Metric Outcome Reference
Control Cell Number Baseline proliferation researchgate.net
ADOX (2.5 µM) Cell Number Significantly reduced compared to control researchgate.net
Control AHCY Activity Baseline enzyme activity researchgate.net
ADOX (2.5 µM) AHCY Activity Significantly decreased researchgate.net

Table 2: Effect of Adenosine Dialdehyde (ADOX) on Human Adipocyte Progenitor Cell (APC) Differentiation

Treatment Group Metric Outcome Reference
Control Differentiated Cell Number Baseline differentiation researchgate.net
ADOX Differentiated Cell Number Significantly reduced researchgate.net
Control Oil Red O Absorbance Baseline lipid accumulation researchgate.net
ADOX Oil Red O Absorbance Significantly reduced researchgate.net

Table 3: Gene Expression Changes in Human APCs Following ADOX Treatment During Differentiation

Gene Marker Function Expression Change with ADOX Reference
PPARG Master regulator of adipogenesis Lower researchgate.net
FABP4 Fatty acid binding and transport Lower researchgate.net
LIPE Hormone-sensitive lipase, lipolysis Lower researchgate.net
PLIN1 Lipid droplet-associated protein Lower researchgate.net

Adenosine Dialdehyde Adox in Disease Models and Biological Systems

Adenosine (B11128) Dialdehyde (ADOX) in Oncological Research

The role of aberrant methylation in the initiation and progression of cancer is well-established. As a broad-spectrum methylation inhibitor, ADOX has been explored for its potential as an anticancer agent. Its effects have been studied in a variety of preclinical models, including cancer cell lines and in vivo tumor models, as well as in the context of virally-induced malignancies.

The cytotoxic and antiproliferative effects of ADOX have been evaluated across a diverse panel of human cancer cell lines, demonstrating its potential as a broad-acting anticancer compound.

Studies have consistently shown that ADOX can inhibit the growth and proliferation of various drug-sensitive cancer cell lines. This inhibitory effect is often dose-dependent and can be attributed to the induction of cell cycle arrest and apoptosis. selleckchem.comnih.govnih.gov

Breast Cancer: In breast cancer cell lines such as MDA-MB-231 and MCF-7, treatment with ADOX has been shown to decrease cell proliferation and migration. nih.govnih.gov

Lung Cancer: The proliferation of the H292 lung cancer cell line was significantly inhibited by ADOX in a dose-dependent manner. However, the A549 lung cancer cell line appeared to be less sensitive to the antiproliferative effects of ADOX at similar concentrations. nih.gov

Prostate Cancer: ADOX has demonstrated cytotoxic properties against androgen-dependent, androgen-sensitive, and castration-resistant prostate cancer cells in laboratory settings. nih.gov

Leukemia: ADOX has been found to inhibit the replication of L1210 leukemia cells. selleckchem.com

Oral Cancer: In oral cancer cell lines with high levels of asymmetric dimethylarginine (ADMA), such as SAS and OECM-1, ADOX treatment led to a significant decrease in ADMA levels and a reduction in cell growth rate. researchgate.net

Neuroblastoma: ADOX has been shown to suppress the replication of murine neuroblastoma (MNB) cells in tissue culture. selleckchem.com

The mechanism underlying these effects is linked to the inhibition of transmethylation reactions, which are critical for various cellular functions, including signaling pathways that drive cancer cell growth and survival. For instance, ADOX has been reported to suppress the invasion of cancer cells by blocking the Ras/Raf-1/ERK/AP-1 signaling pathway. nih.gov

Table 1: Effects of Adenosine Dialdehyde (ADOX) on Drug-Sensitive Cancer Cell Lines

Cell Line Cancer Type Observed Effects
MDA-MB-231 Breast Cancer Decreased proliferation and migration nih.govnih.gov
MCF-7 Breast Cancer Decreased proliferation and migration nih.govnih.gov
H292 Lung Cancer Dose-dependent inhibition of proliferation nih.gov
A549 Lung Cancer Reduced sensitivity to proliferation inhibition nih.gov
LNCaP, DU145, PC-3 Prostate Cancer Cytotoxic effects nih.gov
L1210 Leukemia Inhibition of replication selleckchem.com
SAS, OECM-1 Oral Cancer Decreased ADMA levels and reduced growth rate researchgate.net
MNB Neuroblastoma Suppression of replication selleckchem.com

While the development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), there is currently a lack of specific research data on the efficacy of Adenosine Dialdehyde (ADOX) in cancer cell lines with well-defined P-glycoprotein-mediated resistance. The existing literature primarily focuses on the effects of ADOX on drug-sensitive cancer cells, and further investigation is needed to determine its potential role in overcoming or circumventing this common mechanism of drug resistance.

The antitumor activity of ADOX has also been evaluated in non-clinical in vivo models, which are crucial for assessing the therapeutic potential of a compound in a more complex biological system.

Xenograft Mouse Models: In a prostate cancer xenograft mouse model, ADOX was able to suppress tumor growth. nih.gov Furthermore, ADOX has demonstrated a potent inhibitory effect on the in situ growth of established murine neuroblastoma (MNB) tumors, leading to a prolonged life span of the tumor-bearing mice. selleckchem.com

Autopsy Derived Orthotopic Xenograft (ADOX) models: It is important to clarify that "Autopsy Derived Orthotopic Xenograft (ADOX) models" represent a specific type of patient-derived xenograft model, particularly used in the study of terminal pediatric brain tumors. This acronym is distinct from Adenosine Dialdehyde (ADOX), the chemical compound. There are no available studies on the use of the chemical ADOX in these specific xenograft models.

These in vivo studies provide evidence that the antitumor effects of ADOX observed in cell culture can translate to a reduction in tumor growth in living organisms.

Human T-lymphotropic virus type 1 (HTLV-1) is a retrovirus associated with the development of adult T-cell leukemia/lymphoma (ATLL). The viral oncoprotein Tax plays a crucial role in the transformation of T-cells by activating cellular signaling pathways, including the NF-κB pathway, which promotes cell survival and proliferation.

Studies have shown that ADOX can effectively induce cell cycle arrest at the G2/M phase and promote cell death in HTLV-1-transformed lymphocytes, while having minimal effects on control lymphocytes. selleckchem.com The mechanism of action of ADOX in this context involves the inhibition of the Tax-activated NF-κB pathway. This leads to the reactivation of the tumor suppressor p53 and the induction of its target genes, ultimately resulting in the observed antitumor effects. selleckchem.com

Preclinical Studies of Adenosine Dialdehyde (ADOX) in Cancer Cell Lines (e.g., Breast, Lung, Prostate, Leukemia, Oral Cancer, Neuroblastoma)

Immunomodulatory Effects of Adenosine Dialdehyde (ADOX)

The role of adenosine as a signaling molecule in the immune system is well-documented, with its effects being mediated through various adenosine receptors expressed on immune cells. As an adenosine analog and a modulator of methylation, Adenosine Dialdehyde (ADOX) has the potential to exert immunomodulatory effects. However, the current body of scientific literature specifically detailing the broad immunomodulatory properties of ADOX is limited.

While some studies have touched upon the effects of ADOX on specific immune cell populations in the context of other research, such as the induction of apoptosis in HTLV-1-transformed T-cells, a comprehensive understanding of its impact on the wider immune landscape is yet to be fully elucidated. selleckchem.com Further research is required to systematically investigate the effects of ADOX on various immune cell types, including different T-cell subsets, B-cells, natural killer cells, and myeloid cells. Additionally, its influence on the production and secretion of cytokines, which are key mediators of immune responses, remains an area that warrants more in-depth exploration.

Adenosine Dialdehyde (ADOX) and T-cell Activation Modulation

Adenosine Dialdehyde (ADOX) indirectly modulates T-cell activation, primarily through its function as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, which is a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Methylation is a critical process for the regulation of gene expression and protein function, both of which are essential for the activation, proliferation, and differentiation of T-lymphocytes.

While direct studies on ADOX's effect on T-cell activation are not extensively detailed in the available research, its mechanism of action suggests a significant immunomodulatory role. The activation of T-cells is a complex process that involves signaling cascades, transcriptional activation of specific genes, and metabolic reprogramming. Many of these steps are regulated by methylation events. For instance, ADOX treatment in HTLV-1-transformed lymphocytes has been shown to induce G2/M cell cycle arrest and cell death. selleckchem.com This suggests that by inhibiting methylation, ADOX can halt the cell cycle progression necessary for the clonal expansion of activated T-cells.

Furthermore, ADOX has been observed to inhibit the NF-κB pathway, a crucial signaling pathway for T-cell activation and survival. selleckchem.com This inhibition is achieved through the stabilization of the NF-κB inhibitor, IκBα. selleckchem.com By blocking NF-κB, ADOX can effectively dampen the inflammatory response mediated by T-cells. The broader family of adenosine compounds, to which ADOX belongs, is known for its immunosuppressive properties. Adenosine can suppress the function of effector T-cells and promote the activity of regulatory T-cells, contributing to an anti-inflammatory environment. researchgate.netfrontiersin.org

Table 1: Effects of Adenosine Dialdehyde (ADOX) on T-cell Related Processes

Studied Process Cell Line/System Observed Effect of ADOX Reference
Cell Cycle HTLV-1-transformed lymphocytes Induction of G2/M cell cycle arrest and cell death selleckchem.com
NF-κB Pathway HTLV-1-transformed lymphocytes Inhibition through stabilization of IκBα selleckchem.com
Protein Methylation HeLa Cells Accumulation of methyl-accepting proteins in hypomethylated states researchgate.netnih.gov

Impact of Adenosine Dialdehyde (ADOX) on Alloimmune Response in Transplantation Models

The alloimmune response, a major challenge in organ and hematopoietic stem cell transplantation, is primarily driven by the recipient's T-cells recognizing and attacking the donor's "non-self" antigens. This can lead to graft rejection or graft-versus-host disease (GVHD). While specific studies investigating the direct impact of ADOX in transplantation models are limited, its known biological activities suggest a potential to mitigate the alloimmune response.

The proliferation and differentiation of alloreactive T-cells are central to the pathogenesis of graft rejection and GVHD. nih.govehaweb.orgfrontiersin.orgstembook.orgnih.gov As ADOX can induce cell cycle arrest and apoptosis in lymphocytes, it could theoretically limit the expansion of these alloreactive T-cell populations. By inhibiting the methylation processes essential for lymphocyte function, ADOX could suppress the effector functions of T-cells that mediate tissue damage in the allograft.

Murine models are frequently used to study GVHD, where donor T-cells attack the recipient's tissues. nih.govehaweb.orgfrontiersin.orgstembook.orgnih.gov The administration of an immunosuppressive agent that targets T-cell proliferation and function is a common strategy to prevent or treat GVHD. The mechanism of ADOX, leading to the accumulation of SAH and subsequent inhibition of methyltransferases, would disrupt the cellular machinery required for the aggressive proliferation and cytokine production of alloreactive T-cells.

Table 2: Potential Application of ADOX in Transplantation Models Based on its Known Mechanism

Pathological Process in Transplantation Key Cellular Mediator Potential Effect of ADOX
Graft Rejection Recipient's T-lymphocytes Inhibition of proliferation and effector function
Graft-versus-Host Disease (GVHD) Donor's T-lymphocytes Induction of cell cycle arrest and apoptosis in alloreactive T-cells

Adenosine Dialdehyde (ADOX) in Metabolic Regulation Studies

Influence of Adenosine Dialdehyde (ADOX) on Methionine Cycle Homeostasis

Adenosine Dialdehyde is a well-established and potent inhibitor of the enzyme S-adenosylhomocysteine (AdoHcy) hydrolase. nih.govnih.gov This enzyme plays a crucial role in the methionine cycle by catalyzing the reversible hydrolysis of AdoHcy to adenosine and homocysteine. nih.gov The inhibition of AdoHcy hydrolase by ADOX leads to a significant intracellular accumulation of AdoHcy. nih.govnih.gov

AdoHcy is a powerful product inhibitor of virtually all S-adenosylmethionine (AdoMet)-dependent methyltransferases. nih.gov Therefore, the ADOX-induced buildup of AdoHcy results in a feedback inhibition of numerous methylation reactions that are fundamental to cellular function. nih.gov These reactions involve the methylation of DNA, RNA, proteins, and lipids. nih.gov In mouse L929 cells, treatment with ADOX caused a time-dependent increase in endogenous AdoHcy levels, which in turn inhibited protein carboxylmethylation and lipid methylation. nih.gov This disruption of the methionine cycle can have profound effects on cellular processes, including gene expression, signal transduction, and the regulation of enzymatic activity.

Table 3: Impact of ADOX on Methionine Cycle Components and Associated Enzymes

Component/Enzyme Effect of ADOX Consequence Reference
S-adenosylhomocysteine (AdoHcy) hydrolase Potent Inhibition Accumulation of AdoHcy nih.govnih.gov
S-adenosylhomocysteine (AdoHcy) Intracellular Accumulation Feedback inhibition of methyltransferases nih.govnih.gov
S-adenosylmethionine (AdoMet)-dependent methyltransferases Indirect Inhibition Decreased methylation of various substrates (proteins, lipids, etc.) nih.govnih.gov

Impact on One-Carbon Metabolism and Folate Cycle

The methionine cycle is intricately linked to one-carbon metabolism and the folate cycle. The folate cycle is responsible for generating and transferring one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate. youtube.comfrontiersin.orgnih.govresearchgate.netnih.gov A key intersection between the methionine and folate cycles is the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase and utilizes 5-methyltetrahydrofolate, a product of the folate cycle, as the methyl donor. nih.gov

Effects on Lipid Metabolism

Research has indicated that Adenosine Dialdehyde can influence lipid metabolism, primarily through the inhibition of methylation reactions. In a study using mouse L929 cells, ADOX treatment led to the inhibition of lipid methylation. nih.gov This is a direct consequence of the accumulation of S-adenosylhomocysteine (AdoHcy), which inhibits the S-adenosylmethionine (AdoMet)-dependent methyltransferases responsible for lipid methylation.

Furthermore, there is evidence suggesting a role for adenosine signaling in hepatic lipid metabolism. For instance, adenosine generated from ethanol metabolism has been implicated in ethanol-induced hepatic steatosis (fatty liver) through its action on A1 and A2B receptors, which appear to promote fatty acid synthesis and decrease fatty acid metabolism, respectively. science.gov Although this does not directly involve ADOX, it highlights the broader role of adenosine-related compounds in regulating lipid homeostasis. The synthesis of fatty acids is a tightly regulated process involving key enzymes such as acetyl-CoA carboxylase and fatty acid synthetase. nih.govnih.govwikipedia.orgdoi.orgresearchgate.net The regulation of these enzymes can be influenced by various cellular signals, and it is plausible that the disruption of methylation by ADOX could have downstream effects on these pathways.

Adenosine Dialdehyde (ADOX) in Selenium Metabolism and Detoxification Pathways

A significant role for Adenosine Dialdehyde has been identified in the metabolism and detoxification of selenium. The detoxification of selenite and other selenium compounds in the body involves a series of methylation reactions that are dependent on S-adenosylmethionine (AdoMet). nih.gov These reactions produce volatile dimethylselenide, which is exhaled, and trimethylselenonium ion, which is excreted in the urine. nih.gov

A study in mice demonstrated that ADOX effectively inhibits these selenium methylation reactions in vivo. nih.gov When mice were treated with ADOX prior to the administration of selenite, the formation of dimethylselenide and trimethylselenonium ion was completely inhibited for a period. nih.gov This inhibition is a direct result of ADOX blocking S-adenosylhomocysteine (AdoHcy) hydrolase, leading to the accumulation of AdoHcy and the subsequent inhibition of the methyltransferases required for selenium methylation. nih.gov Consequently, ADOX treatment increased the toxicity of selenite in mice, as the detoxification pathway was blocked. nih.gov These findings underscore the importance of methylation in detoxification processes and highlight ADOX as a valuable tool for studying such pathways. nih.gov

Adenosine Dialdehyde (ADOX) in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Adenosine Dialdehyde (ADOX) is utilized in research models of Non-Alcoholic Fatty Liver Disease (NAFLD) primarily as a potent inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH). The inhibition of SAHH leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a key byproduct of methylation reactions. This accumulation, in turn, competitively inhibits most S-adenosylmethionine (SAM)-dependent methyltransferases, thereby disrupting cellular methylation processes. While direct studies naming ADOX in NAFLD clinical or extensive preclinical models are not prevalent in the reviewed literature, its role is understood through the lens of SAHH inhibition, which has been identified as a significant factor in the pathophysiology of NAFLD and its progression to nonalcoholic steatohepatitis (NASH).

Research has demonstrated that the development and progression of NASH are associated with a significant dysregulation of one-carbon metabolism, a critical pathway for cellular methylation. A marked inhibition of the gene encoding SAHH (Ahcy) and a subsequent increase in the levels of SAH are characteristic features observed in animal models of NASH. This reduction in SAHH expression is linked to epigenetic modifications, including hypermethylation of the Ahcy gene promoter.

The elevation of hepatic SAH due to reduced SAHH activity is a key event that can drive downstream metabolic disturbances. The increased SAH levels lead to a decreased SAM/SAH ratio, which is a critical indicator of cellular methylation capacity. This altered ratio can impair numerous essential methylation reactions involved in maintaining liver homeostasis. Consequently, the inhibition of SAHH, achievable experimentally with compounds like ADOX, is a valuable tool for studying the molecular mechanisms underpinning NAFLD. By inducing a state of hypomethylation, researchers can investigate the downstream effects on lipid metabolism, inflammation, and fibrogenesis, which are the hallmarks of NAFLD progression.

The study of SAHH inhibition in NAFLD models has revealed its connection to several pathological processes in the liver:

Dysregulation of Lipid Metabolism: Altered methylation patterns can affect the expression of genes involved in fatty acid synthesis, oxidation, and export, contributing to the excessive accumulation of triglycerides in hepatocytes (steatosis).

Promotion of Inflammation: Changes in methylation status can influence the expression of pro-inflammatory cytokines and signaling pathways, contributing to the inflammatory state seen in NASH.

Induction of Oxidative Stress: Disruption of one-carbon metabolism can impact the synthesis of glutathione, a major intracellular antioxidant, thereby increasing cellular susceptibility to oxidative damage.

In essence, while direct mentions of ADOX in NAFLD literature are limited, its function as a powerful SAHH inhibitor makes it a relevant and important pharmacological tool for researchers to dissect the role of methylation in the pathogenesis of this prevalent liver disease. The findings from studies involving SAHH inhibition provide a strong rationale for investigating the specific effects of ADOX in creating and studying models of NAFLD.

Adenosine Dialdehyde (ADOX) in Developmental Biology Research

Adenosine Dialdehyde (ADOX) has been instrumental in developmental biology research due to its ability to inhibit methyltransferase activity, thereby allowing for the investigation of the role of methylation in various developmental processes.

Studies in Model Organisms (e.g., Dugesia japonica patterning)

The planarian Dugesia japonica is a powerful model organism for studying regeneration and tissue patterning due to its remarkable ability to regenerate an entire organism from a small body fragment. This process relies on a population of adult pluripotent stem cells called neoblasts. Research utilizing ADOX in Dugesia japonica has provided significant insights into the role of methylation in maintaining body plan and tissue homeostasis.

Pharmacological inhibition of S-adenosylhomocysteine hydrolase (SAHH) with ADOX in Dugesia japonica has been shown to have profound effects on its anterior patterning. biorxiv.org Key findings from these studies include:

Regression of Anterior Tissues: Treatment with ADOX leads to a noticeable regression of the head and anterior structures of the planarian. biorxiv.orgbiorxiv.org

Induction of Apoptosis: The regression of tissues is accompanied by widespread programmed cell death, or apoptosis, throughout the planarian's body. biorxiv.orgbiorxiv.org

Alterations in Brain Morphology: ADOX exposure results in changes to the structure of the planarian brain. biorxiv.orgbiorxiv.org

Modulation of Wnt Signaling: The patterning defects observed with ADOX treatment are associated with a spatial shift in the expression of Notum, a known modulator of the Wnt signaling pathway, which is crucial for establishing anterior-posterior polarity. biorxiv.orgbiorxiv.org

Interestingly, studies have also revealed the remarkable adaptability of Dugesia japonica. Following the initial destructive effects of ADOX, the planarians can overcome these patterning defects by regenerating their anterior tissues and developing a resistance to the inhibitor. biorxiv.orgbiorxiv.org Transcriptome analysis of these adapted planarians suggests that this resistance is mediated, at least in part, by changes in the folate cycle and lipid metabolism. biorxiv.orgbiorxiv.org These findings highlight the critical role of SAHH and, by extension, cellular methylation in maintaining the body plan and the intricate interplay between metabolism and developmental signaling pathways. biorxiv.orgbiorxiv.org

Model OrganismCompoundObserved Effects on PatterningAssociated Molecular Changes
Dugesia japonicaAdenosine Dialdehyde (ADOX)Regression of anterior tissues, changes in brain morphologyExtensive apoptosis, spatial shift in Notum (Wnt modulator) expression

Regulation of Fetal Globin Gene Expression by Adenosine Dialdehyde (ADOX)

In the field of hematology, ADOX has been investigated for its potential to modulate the expression of globin genes, particularly the switch from fetal hemoglobin (HbF) to adult hemoglobin (HbA) that occurs after birth. The reactivation of HbF expression in adults is a promising therapeutic strategy for hemoglobinopathies such as sickle cell disease and β-thalassemia, as increased levels of HbF can ameliorate the clinical symptoms of these disorders.

Studies have shown that ADOX can induce the expression of the γ-globin gene, which codes for a subunit of fetal hemoglobin, in both the K562 human erythroleukemia cell line and in human bone marrow erythroid progenitor cells. nih.govnih.gov The mechanism of this induction is believed to be linked to the inhibition of methyltransferase activity. nih.govnih.gov

Key research findings in this area include:

Induction of γ-globin mRNA and HbF Protein: Treatment of K562 cells and human hematopoietic progenitor cells with ADOX leads to a significant increase in the levels of γ-globin messenger RNA (mRNA) and a corresponding increase in the amount of fetal hemoglobin protein. nih.govnih.govresearchgate.net

Reduction in DNA Methylation: ADOX treatment has been shown to significantly reduce the level of DNA methylation in the promoter region of the human γ-globin gene. nih.gov DNA methylation is a well-known epigenetic mechanism for gene silencing, and its reduction is associated with gene activation.

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): The reactivation of fetal globin expression by ADOX is thought to involve the inhibition of PRMT5. nih.govnih.gov PRMT5 is an enzyme that methylates histone H4 at arginine 3 (H4R3me2s), a repressive epigenetic mark. The inhibition of PRMT5 by ADOX leads to a reduction of this repressive mark at the γ-globin promoters, contributing to the gene's reactivation. mdpi.com

These findings suggest that methyltransferase inhibitors like ADOX can effectively reactivate fetal hemoglobin expression by altering the epigenetic landscape of the globin gene locus. nih.govnih.gov This line of research provides a strong rationale for the development of new therapeutic agents that target methylation pathways for the treatment of hemoglobinopathies.

Cell Type/SystemCompoundEffect on Gene ExpressionProposed Mechanism of Action
K562 cells, Human bone marrow erythroid progenitor cellsAdenosine Dialdehyde (ADOX)Increased γ-globin mRNA and Fetal Hemoglobin (HbF) proteinInhibition of Protein Arginine Methyltransferase 5 (PRMT5), reduction of DNA methylation at the γ-globin gene promoter

Advanced Research Methodologies and Applications Utilizing Adenosine Dialdehyde Adox

Adenosine (B11128) Dialdehyde (ADOX) as a Chemical Tool for Inducing Hypomethylated States in Cell Culture

Adenosine Dialdehyde (ADOX) serves as a potent chemical tool for inducing a state of hypomethylation in cultured cells. nih.gov It functions as an indirect inhibitor of a broad range of methyltransferases. nih.govnih.gov The mechanism of action does not involve direct binding to methyltransferases. Instead, ADOX inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, an essential enzyme in the methylation cycle. nih.govmdanderson.orgselleckchem.com

SAH hydrolase catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and homocysteine. doaj.orgresearchgate.netpatsnap.com Inhibition of this enzyme by ADOX leads to the intracellular accumulation of SAH. nih.govmdanderson.orgpatsnap.com SAH is a known product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. patsnap.comnih.gov Consequently, the elevated levels of SAH cause feedback inhibition on most cellular methylation reactions, affecting a wide array of substrates including proteins, DNA, and RNA. mdanderson.orgpatsnap.com This makes ADOX a valuable reagent for generating hypomethylated proteins and nucleic acids, which can then be used as substrates in various experimental assays. mdanderson.org

Integration of Adenosine Dialdehyde (ADOX) Treatment in In Vitro Methylation Assays

The ability of ADOX to induce a global hypomethylated state makes it an integral component of many in vitro methylation studies. It is frequently used to prepare cellular extracts that serve as ideal substrates for methyltransferase activity assays.

In cell-based methylation assays, pre-treatment with ADOX is a common strategy to enhance the detection of methyltransferase activity. mdanderson.org By culturing cells in the presence of ADOX, researchers can generate a population of methyl-accepting proteins in a hypomethylated state. nih.govmdanderson.org These "primed" cells or the extracts derived from them provide an abundance of substrates for subsequent in vitro or in vivo methylation labeling experiments. nih.govmdanderson.org

For instance, HeLa cells cultured with ADOX accumulate hypomethylated proteins that are excellent substrates for various methyltransferases. mdanderson.org This approach is often used to confirm that an observed labeling, for example with tritium, is indeed the result of a methyl group transfer by a SAM-dependent methyltransferase. mdanderson.org The continued presence of ADOX during the labeling period can effectively decrease the methylation of the majority of methyl-accepting polypeptides, further validating the specificity of the methylation event being studied. nih.gov

Research into the effects of ADOX on stable protein methylation has yielded specific insights. Studies have shown that while ADOX treatment effectively accumulates newly synthesized, hypomethylated proteins, its impact on pre-existing, stable methylation marks may be limited. nih.gov Experiments combining ADOX with translation inhibitors indicated that the observable methyl-accepting proteins were primarily those synthesized during the ADOX incubation period. nih.gov

Molecular Biology Techniques Employed with Adenosine Dialdehyde (ADOX) Studies

The study of methylation-dependent processes using ADOX relies on a variety of standard molecular biology techniques to assess the downstream consequences of induced hypomethylation on gene and protein expression.

Changes in the methylation status of DNA and histone proteins can profoundly impact gene expression. frontiersin.org Therefore, gene expression analysis is a critical tool in studies involving ADOX.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is frequently used to validate the expression levels of specific genes of interest following ADOX treatment. nih.govresearchgate.net This technique allows for the precise quantification of messenger RNA (mRNA) transcripts, providing data on whether the inhibition of methylation leads to the up- or downregulation of particular genes. For example, researchers have used qRT-PCR to measure the transcriptional levels of protein arginine methyltransferases (PRMTs) after ADOX treatment to investigate potential compensatory mechanisms. researchgate.net

Microarray Analysis offers a more global perspective, enabling the simultaneous assessment of expression levels across thousands of genes. nih.govnih.gov This high-throughput method can reveal large-scale changes in the transcriptome following ADOX-induced hypomethylation, helping to identify entire pathways and cellular processes affected by the inhibition of methylation. While powerful, microarray results are often validated using a more targeted approach like qRT-PCR. nih.govresearchgate.netresearchgate.net

Table 1: Impact of ADOX Treatment on Cellular Components and Processes This interactive table summarizes research findings on the effects of Adenosine Dialdehyde (ADOX) treatment across different cell lines and the molecular techniques used for analysis.

Cell Line Observed Effect Analytical Technique(s) Used
HeLa Cells Accumulation of hypomethylated proteins. nih.gov In vitro/In vivo Methylation Assays, Western Blotting. nih.gov
HUVEC Decrease in asymmetric (ADMA) and symmetric (SDMA) dimethylarginine. researchgate.net HPLC, qRT-PCR, Western Blotting. researchgate.net
K562 Cells Reduced DNA methylation and histone H4R3me2s levels. researchgate.net Bisulfite Sequencing, Western Blotting. researchgate.net
Breast Cancer Cells (MDA-MB-231, MCF-7) Decreased cell proliferation and migration; inhibition of autophagy. nih.govnih.gov MTT Assay, Wound Healing Assay, Western Blotting. nih.govnih.gov

Researchers utilize Western blotting to:

Monitor Protein Expression: To determine if ADOX treatment affects the abundance of specific proteins, such as methyltransferases themselves (e.g., PRMT1, PRMT5) or proteins involved in key cellular pathways. nih.govresearchgate.net

Detect Methylation Status: By using antibodies that specifically recognize methylated residues (e.g., methylarginine), scientists can directly visualize the impact of ADOX on protein methylation. nih.gov For example, a decrease in signal from a methyl-specific antibody after ADOX treatment provides direct evidence of hypomethylation. nih.govresearchgate.net

Analyze Downstream Pathways: Western blotting is used to probe pathways affected by methylation changes. For instance, studies have used this technique to measure levels of autophagy-related proteins like ATG7, LC3-II/LC3-I, and p62 to show that ADOX treatment can inhibit autophagy in certain cancer cells. nih.govnih.gov

Table 2: List of Compounds

Compound Name Abbreviation
Adenosine Dialdehyde ADOX
S-adenosyl-L-homocysteine SAH
S-adenosylmethionine SAM
Asymmetric Dimethylarginine ADMA
Symmetric Dimethylarginine SDMA

Chromatin Immunoprecipitation (ChIP) for Histone Modification Profiling

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. When coupled with the use of ADOX, ChIP assays become instrumental in dissecting the role of histone methylation in gene regulation. By treating cells with ADOX, researchers can induce a state of hypomethylation, allowing for the study of the subsequent effects on histone marks and gene expression.

The general workflow for a ChIP experiment involving ADOX treatment begins with crosslinking proteins to DNA, followed by chromatin fragmentation. Specific antibodies are then used to immunoprecipitate the histone modification of interest. After reversing the crosslinks, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).

In a study investigating the role of methylation in globin gene expression, K562 cells were treated with ADOX. Subsequent ChIP analysis revealed a significant reduction in the repressive histone mark H4R3me2s on the γ-globin promoter compared to untreated cells. researchgate.net This finding suggests that ADOX-mediated inhibition of methylation can lead to the removal of repressive histone marks, potentially contributing to gene activation. researchgate.net

Cell LineTreatmentTarget Histone MarkPromoter RegionObserved Effect on Histone Mark
K562ADOXH4R3me2sγ-globinSignificantly reduced levels
K562PBS ControlH4R3me2sγ-globinNo significant change

Cell-Based Assays and Imaging Techniques with Adenosine Dialdehyde (ADOX)

Cell-based assays and imaging techniques are fundamental in understanding the cellular consequences of inhibiting methylation with ADOX. These methods provide insights into how ADOX affects cell cycle progression, viability, proliferation, migration, and morphology.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a widely used technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, the DNA content of individual cells can be measured. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment of various cell lines with ADOX has been shown to induce cell cycle arrest. For instance, in HTLV-1-transformed T-cell lines, ADOX treatment led to an arrest in the G2/M phase. selleckchem.comresearchgate.net Similarly, in HeLa cells, high concentrations of ADOX induced a G2/M phase arrest. researchgate.net This suggests that proper methylation is crucial for the progression through the G2/M checkpoint. In some cases, at higher concentrations, an increase in the proportion of cells in the S phase has also been observed, indicating a broader dysregulation of the cell cycle. researchgate.net

Cell LineADOX ConcentrationDuration of TreatmentObserved Effect on Cell Cycle
HTLV-1-transformed T-cells20 µM24-48 hoursG2/M arrest selleckchem.comresearchgate.net
HeLa100 µM - 500 µM24 hoursG2/M arrest researchgate.net
HeLaHigh concentrationsNot specifiedIncrease in S phase nuclei researchgate.net

Cell Viability and Proliferation Assays in Adenosine Dialdehyde (ADOX) Research

Several assays are available to assess the impact of ADOX on cell viability and proliferation. These assays are crucial for understanding the cytostatic and cytotoxic effects of methylation inhibition.

MTT and XTT Assays: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. sigmaaldrich.comnih.gov In living cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells. sigmaaldrich.comnih.gov Studies have shown that ADOX treatment can decrease the viability of various cancer cell lines in a dose- and time-dependent manner. For example, in breast cancer (MDA-MB-231, MCF-7) and lung cancer (H292) cell lines, treatment with 20µM ADOX led to a significant decrease in cell proliferation as measured by MTT assay over 72 hours. researchgate.net

BrdU and EdU Assays: These assays directly measure DNA synthesis and are thus reliable indicators of cell proliferation. sigmaaldrich.comnih.govnih.gov 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) are thymidine analogs that are incorporated into newly synthesized DNA. sigmaaldrich.comnih.govnih.govthermofisher.com Incorporated BrdU is detected using specific antibodies, while EdU is detected via a click chemistry reaction. sigmaaldrich.comthermofisher.com These assays can provide a more direct measure of the anti-proliferative effects of ADOX.

Assay TypePrincipleInformation Gained
MTT/XTTEnzymatic reduction of tetrazolium salt by metabolically active cells. sigmaaldrich.comnih.govIndirect measure of cell viability and proliferation. sigmaaldrich.com
BrdU/EdUIncorporation of thymidine analogs into newly synthesized DNA. sigmaaldrich.comnih.govnih.govthermofisher.comDirect measure of cell proliferation (S-phase cells). sigmaaldrich.comnih.govnih.gov

Cell Invasion and Migration Assays (e.g., Transwell Assays)

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Transwell assays, also known as Boyden chamber assays, are commonly used to study cell invasion and migration in vitro. creative-bioarray.comcorning.comnih.gov In these assays, cells are seeded in the upper chamber of a porous membrane insert, and a chemoattractant is placed in the lower chamber. creative-bioarray.comcorning.comnih.gov The number of cells that migrate through the pores to the lower surface of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) such as Matrigel, which cells must degrade to migrate. nih.govfrontiersin.org

Research has demonstrated that ADOX can significantly inhibit the migration and invasion of various cancer cell lines. Treatment of breast cancer (MDA-MB-231, MCF-7) and lung cancer (H292, A549) cell lines with ADOX resulted in a time-dependent decrease in their migratory capabilities. researchgate.netnih.gov

Cell LineAssay TypeADOX ConcentrationDuration of TreatmentObserved Effect
MDA-MB-231Wound Healing20 µM24, 48, 72 hoursDecreased migration researchgate.netnih.gov
MCF-7Wound Healing20 µM24, 48, 72 hoursDecreased migration researchgate.netnih.gov
H292Wound Healing20 µM24, 48, 72 hoursDecreased migration researchgate.netnih.gov
A549Wound Healing20 µM24, 48, 72 hoursDecreased migration researchgate.netnih.gov

Morphological Analysis of Adenosine Dialdehyde (ADOX)-Treated Cells

Microscopic examination of cells treated with ADOX can reveal significant changes in their morphology. These alterations can provide clues about the underlying cellular processes affected by the inhibition of methylation.

For instance, treatment of Cl.8+ cells with ADOX led to a change from a typical fibroblast-like morphology to a rounded shape. researchgate.net This change in cell shape was accompanied by a decreased proliferation rate. researchgate.net In HeLa cells treated with high concentrations of ADOX, electron microscopy revealed partial condensation of DNA at the nuclear periphery, a characteristic feature of apoptosis. researchgate.net These morphological changes highlight the profound impact of methylation on cytoskeletal organization and nuclear integrity.

Biochemical and Metabolomic Approaches in Adenosine Dialdehyde (ADOX) Research

Biochemical and metabolomic analyses provide a deeper understanding of the molecular pathways perturbed by ADOX treatment. These approaches can identify specific enzymatic activities and metabolic profiles that are dependent on methylation.

Biochemical assays can be employed to measure the activity of specific methyltransferases or the levels of key metabolites in the methylation cycle, such as SAM and SAH. The primary mechanism of ADOX is the inhibition of SAH hydrolase, leading to the accumulation of SAH, which can be quantified using techniques like high-performance liquid chromatography (HPLC).

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, offers a comprehensive view of the metabolic consequences of ADOX treatment. nih.gov By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify a wide range of metabolites. nih.gov This can reveal unexpected metabolic pathways that are regulated by methylation. For example, metabolomic analysis of cells treated with a therapeutic agent can uncover alterations in pathways such as pyrimidine metabolism and glutathione metabolism. nih.gov While specific metabolomic studies on ADOX are emerging, this approach holds great promise for uncovering novel functions of methylation in cellular metabolism.

ApproachTechnique(s)Information Gained
Biochemical AssaysHPLC, Enzyme activity assaysQuantification of key metabolites (SAM, SAH), activity of specific methyltransferases.
MetabolomicsMass Spectrometry, NMR SpectroscopyComprehensive profiling of cellular metabolites, identification of methylation-dependent metabolic pathways. nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for quantifying the direct and indirect metabolic consequences of ADOX treatment. By inhibiting S-adenosylhomocysteine hydrolase (SAHH), ADOX leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which in turn competitively inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. HPLC methods, often coupled with mass spectrometry (LC-MS/MS), provide the sensitivity and specificity required to measure the resulting fluctuations in SAH, SAM, and various methylated molecules.

Quantification of S-adenosyl-L-homocysteine (SAH) and S-adenosyl-L-methionine (SAM):

Early studies demonstrated the utility of chromatographic techniques to monitor the effects of ADOX. In mouse L929 cells treated with ADOX, a time-dependent increase in the intracellular concentration of SAH was observed. The concentration of SAH began to rise after an initial 15-minute lag period, reaching a maximum level of 1200 pmoles per milligram of protein within 12 hours, while a slight increase in SAM levels was also noted nih.gov. This accumulation of SAH is a direct consequence of SAHH inhibition by ADOX and is the primary mechanism leading to the inhibition of methylation reactions. Modern HPLC and LC-MS/MS methods offer robust and sensitive quantification of SAM and SAH in a variety of biological samples, including plasma, urine, and cell lysates, enabling researchers to accurately determine the SAM/SAH ratio, a critical indicator of cellular methylation potential.

Quantification of Methylated Arginine Derivatives:

The inhibition of protein methyltransferases by the ADOX-induced accumulation of SAH can be monitored by quantifying methylated amino acid derivatives. Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are produced by protein arginine methyltransferases (PRMTs). Research has shown that incubating human umbilical vein endothelial cells (HUVECs) with ADOX leads to a significant decrease in the extracellular concentration of ADMA, while the concentration of SDMA remains largely unchanged. Furthermore, in cell protein hydrolysates, treatment with ADOX resulted in a significant decrease in both ADMA and SDMA levels. These findings indicate that the accumulation of intracellular SAH effectively reduces global protein arginine methylation.

MetaboliteConditionConcentration ChangeReference
Extracellular ADMAHUVECs + ADOX (24h)Significant Decrease nih.gov
Extracellular SDMAHUVECs + ADOX (24h)No Significant Change nih.gov
Protein-incorporated ADMAHUVECs + ADOXSignificant Decrease nih.gov
Protein-incorporated SDMAHUVECs + ADOXSignificant Decrease nih.gov

Enzyme Activity Assays (e.g., SAHH Activity Assay)

Enzyme activity assays are fundamental in confirming the inhibitory effect of ADOX on its primary target, S-adenosylhomocysteine hydrolase (SAHH). These assays typically measure the rate of product formation from the enzymatic hydrolysis of SAH.

The activity of SAHH is determined by monitoring the production of either L-homocysteine or adenosine. A common method is a colorimetric assay that quantifies the formation of L-homocysteine using Ellman's reagent (DTNB), which reacts with the thiol group of homocysteine to produce a colored product that can be measured spectrophotometrically. In studies investigating the immunosuppressive effects of SAHH inhibitors, ADOX is often used as a reference compound due to its potent and irreversible inhibition of the enzyme nih.gov. The inhibitory effects of ADOX on SAHH are time-dependent, with complete inhibition achievable within a short incubation period in cellular models nih.govnih.gov. By employing such assays, researchers can confirm the direct action of ADOX on SAHH and correlate it with the downstream cellular effects observed.

Computational and Structural Biology in Understanding Adenosine Dialdehyde (ADOX) Interactions

Computational and structural biology approaches provide invaluable insights into the molecular interactions between ADOX and its target proteins. These in silico methods complement experimental data by predicting binding modes and guiding the design of new inhibitors.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies of ADOX with P-glycoprotein were not identified, the application of molecular docking is highly relevant in understanding the interaction of ADOX with its primary target, SAHH. In the broader context of SAHH inhibitor discovery, docking-based virtual screening has been successfully employed. For instance, a three-dimensional model of Leishmania donovani SAHH was used in docking studies to screen for novel inhibitors, leading to the identification of potent compounds nih.gov. Such studies validate the binding site and help in understanding the key molecular interactions necessary for inhibition, which can be extrapolated to understand the binding of known inhibitors like ADOX.

Homology Modeling in Adenosine Dialdehyde (ADOX) Research

Homology modeling, also known as comparative modeling, is used to construct a three-dimensional model of a protein of interest when its amino acid sequence is known, but its structure has not been experimentally determined. This is achieved by using the experimentally determined structure of a related homologous protein as a template. This technique has been instrumental in ADOX-related research, particularly for species where the crystal structure of SAHH is not available. A study focused on identifying novel inhibitors for Leishmania donovani SAHH successfully developed and validated a 3D homology model of the enzyme using the structure of L. major SAHH as a template nih.gov. This model was then utilized for virtual screening and docking studies to identify new potential drug candidates. This approach demonstrates the power of homology modeling in creating reliable structural models for enzymes that are targets of ADOX, facilitating structure-based drug design and the investigation of inhibitor binding mechanisms.

Gene Silencing Techniques in Conjunction with Adenosine Dialdehyde (ADOX)

The combination of gene silencing techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), with ADOX treatment allows for the dissection of the roles of specific genes within the methylation pathways.

Development of Adenosine Dialdehyde (ADOX) Derivatives for Research Purposes

The utility of Adenosine Dialdehyde (ADOX) as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, and consequently as a tool to study methylation-dependent processes, has spurred the development of its derivatives to create more sophisticated molecular probes. These derivatives are designed to incorporate specific functionalities that enable advanced research methodologies, such as the visualization, isolation, and identification of ADOX-interacting proteins and other cellular components. The core principle behind this developmental work is to append chemical moieties like fluorophores, affinity tags, photo-crosslinkers, and bioorthogonal handles to the ADOX scaffold without significantly compromising its inhibitory activity.

Synthesis and Application of Fluorescent Adenosine Dialdehyde (ADOX) Derivatives

Fluorescently labeled ADOX derivatives are invaluable tools for visualizing the subcellular localization of the inhibitor and its target enzymes. The synthesis of such derivatives typically involves the conjugation of a fluorescent dye to a position on the adenosine ring that is amenable to chemical modification and is not critical for its binding to SAH hydrolase.

Research Findings:

The development of fluorescent probes for enzymes often involves linking a fluorophore to a known inhibitor. mdpi.com For adenosine analogs, this has been achieved by attaching dyes to various positions on the purine (B94841) ring or the ribose moiety. mdpi.comatdbio.com While specific reports on fluorescent ADOX are limited, the principles of creating fluorescent nucleoside analogs are well-established. For instance, fluorescent analogs of adenosine have been synthesized and used to study the kinetics and localization of adenosine-metabolizing enzymes. nih.govbpsbioscience.com A common strategy involves linking a fluorophore, such as fluorescein or a rhodamine dye, to the N6 or C8 position of the adenine ring via a flexible linker. This approach minimizes steric hindrance and helps retain the biological activity of the parent molecule.

A hypothetical fluorescent ADOX derivative could be synthesized by first modifying adenosine with a linker at a non-essential position, followed by the attachment of a fluorophore, and finally, periodate oxidation of the ribose to generate the dialdehyde functionality. Such a probe would allow for real-time imaging of ADOX distribution in living cells and could be used in fluorescence polarization assays to study its binding to SAH hydrolase.

Table 1: Potential Fluorophores for Conjugation to Adenosine Dialdehyde (ADOX)

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein~494~518Bright green fluorescence, pH-sensitive.
Rhodamine~550~573Photostable, available in various colors.
BODIPY DyesVariesVariesSharp emission spectra, less sensitive to solvent polarity.
Cyanine Dyes (e.g., Cy3, Cy5)VariesVariesBright, photostable, suitable for multiplexing.

Biotinylated Adenosine Dialdehyde (ADOX) Derivatives for Affinity-Based Applications

Biotinylated ADOX derivatives are designed for the affinity-based isolation and purification of ADOX-binding proteins. The high-affinity interaction between biotin and streptavidin is exploited to capture these proteins from complex biological mixtures.

Research Findings:

The synthesis of biotinylated aldehyde derivatives has been reported for various applications, including their use as multifunctional scaffolds for biomolecule conjugation. nih.gov Biotin can be attached to adenosine analogs through a linker arm, often at the N6 or C8 position, to create probes for affinity purification. jenabioscience.comjenabioscience.com For example, biotinylated derivatives of other methyltransferase inhibitors have been successfully used to pull down their target enzymes from cell lysates. acs.orgnih.govacs.org

A biotinylated ADOX probe would enable researchers to perform affinity chromatography experiments to identify known and novel ADOX-interacting proteins. Cells or cell lysates would be treated with the biotinylated ADOX, and the resulting protein-probe complexes would be captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be eluted and identified by mass spectrometry. This approach can provide a global view of the ADOX interactome within a cell.

Table 2: Applications of Biotinylated Adenosine Dialdehyde (ADOX) Derivatives

ApplicationDescription
Affinity PurificationIsolation of ADOX-binding proteins from cell lysates for identification by mass spectrometry.
Pull-down AssaysValidation of interactions between ADOX and specific proteins.
Enzyme-Linked Immunosorbent Assay (ELISA)Development of competitive binding assays to screen for other inhibitors of SAH hydrolase.

"Clickable" Adenosine Dialdehyde (ADOX) Derivatives for Bioorthogonal Labeling

"Clickable" ADOX derivatives incorporate a small, bioorthogonal functional group, such as an alkyne or an azide, which can be specifically and efficiently reacted with a complementary tag (e.g., a fluorophore or biotin) in a complex biological environment. This two-step approach allows for greater flexibility in experimental design and can overcome the limitations of using bulky tags directly.

Research Findings:

Click chemistry has become a powerful tool in chemical biology for the development of activity-based probes. stanford.edu The strategy involves introducing a small, non-perturbative clickable handle onto a molecule of interest. This approach has been used to create probes for various enzyme classes, including methyltransferases. For instance, SAM analogs bearing a propargyl group have been used to label methyltransferases.

A clickable ADOX derivative, for example, an ethynyl- or azido-modified ADOX, could be introduced into cells where it would bind to its target proteins. Following this, a fluorescently tagged or biotinylated molecule with the complementary click chemistry handle would be added, leading to the specific labeling of the ADOX-bound proteins. This method is particularly useful for in vivo studies where the delivery of large, tagged molecules can be challenging.

Photo-crosslinking Adenosine Dialdehyde (ADOX) Derivatives for Covalent Capture of Interacting Proteins

Photo-crosslinking ADOX derivatives are equipped with a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. This allows for the permanent capture of both stable and transient interactions between ADOX and its binding partners.

Research Findings:

Various photoreactive groups, such as aryl azides and diazirines, have been incorporated into small molecules to create photoaffinity labels. nih.govthermofisher.com For example, 8-azido-adenosine has been used as a photoaffinity probe to label the active site of human placental S-adenosylhomocysteine hydrolase. nih.gov Upon UV irradiation, the azido group is converted into a highly reactive nitrene, which then forms a covalent bond with amino acid residues in the enzyme's active site.

A photo-crosslinking ADOX derivative would enable researchers to identify the direct binding partners of ADOX in a cellular context. After treating cells with the photo-crosslinking probe and exposing them to UV light, the covalently cross-linked complexes can be isolated and analyzed by mass spectrometry to identify the interacting proteins and even map the binding sites.

Table 3: Common Photo-crosslinking Moieties for ADOX Derivatization

Photo-crosslinkerReactive IntermediateActivation Wavelength
Aryl AzideNitrene~254-300 nm
BenzophenoneTriplet Ketone~350-360 nm
DiazirineCarbene~350-370 nm

Concluding Perspectives and Future Research Directions for Adenosine Dialdehyde Adox

Unexplored Mechanisms and Off-Target Effects of Adenosine (B11128) Dialdehyde (ADOX)

Beyond its canonical role as an indirect inhibitor of methyltransferases, ADOX presents cellular effects whose mechanisms are not fully elucidated. High concentrations of ADOX have been observed to induce a novel, caspase-independent form of cell death. This atypical cell death is characterized by distinct morphological changes, including significant protuberation of the nucleus, the formation of cytoplasmic extensions, aggregation of actin, and incomplete condensation of chromatin.

The primary "off-target" effect of ADOX is inherent to its mechanism; by causing the accumulation of SAH, it broadly inhibits a vast range of methyltransferases that are dependent on SAM. selleckchem.commdanderson.org This lack of specificity is a double-edged sword, making it an effective global methylation inhibitor for research but also a complex agent to dissect for specific therapeutic applications. However, the functional consequences appear more nuanced than a complete shutdown of all methylation. Research in HeLa cells has shown that ADOX treatment leads to a limited but consistent reduction in methylarginine-containing proteins, suggesting it may only block a small fraction of stable protein methylation. nih.govbohrium.com This indicates that the cellular impact of ADOX may be selective or partial, an aspect that remains to be fully explored. Furthermore, studies in mouse L929 cells showed that under conditions where ADOX inhibited methyltransferases, it had no effect on RNA or DNA synthesis, helping to define the boundaries of its cellular activities. nih.gov

Identification of Novel Biological Pathways Regulated by Adenosine Dialdehyde (ADOX)

Research has progressively uncovered that the global inhibition of methylation by ADOX perturbs several critical signaling pathways beyond its general effect on gene expression and protein function. These findings open new avenues for understanding cellular regulation.

Ras/Raf-1/ERK/AP-1 Signaling : In cancer cell lines, ADOX has been shown to suppress the invasion-promoting enzyme matrix metalloproteinase (MMP)-9. This effect is achieved by blocking the upstream Ras/Raf-1/ERK/AP-1 signaling cascade. nih.gov ADOX treatment reduces the phosphorylation and activation of key components of this pathway, including ERK and MEK1/2, and diminishes the nuclear translocation of the transcription factors c-Fos and c-Jun, which form the AP-1 complex. nih.gov

NF-κB and p53 Activation : ADOX can inhibit the Tax-activated NF-κB pathway. selleckchem.comselleck.cn This inhibition leads to the degradation of the IκB kinase complex and the stabilization of the NF-κB inhibitor, IκBα. selleckchem.com A significant consequence of this pathway's inhibition is the reactivation of the tumor suppressor p53 and the subsequent induction of its target genes, linking methylation status directly to major regulators of cell cycle and apoptosis. selleckchem.comselleck.cn

Autophagy Regulation : In breast and lung cancer cell lines, ADOX treatment has been correlated with an inhibition of autophagy. nih.gov This is evidenced by a decreased expression of the key autophagy-related gene ATG7, a reduced ratio of LC3-II/LC3-I, and an increase in p62 levels, indicating a blockage of the autophagic flux. nih.gov This downregulation of autophagy was linked to a reduction in cancer cell proliferation and migration. nih.gov

Pluripotency Gene Network : In embryonal carcinoma cells, ADOX was found to disrupt the gene network related to pluripotency. researchgate.net It caused differential effects on the expression of key pluripotency genes, nanog and oct3/4, which was correlated with a reduction in repressive histone methylation marks (H3K27me3, H3K9me3, and H3K9me2) specifically at the nanog gene locus. researchgate.net

Table 1: Novel Biological Pathways Modulated by ADOX

Pathway Key Molecular Effects Observed Cellular Outcome
Ras/Raf-1/ERK/AP-1 Reduced phosphorylation of ERK and MEK1/2; Reduced nuclear translocation of c-Fos/c-Jun. nih.gov Decreased expression of MMP-9 and reduced cancer cell invasion. nih.gov
NF-κB / p53 Degradation of IκB kinase complex; Stabilization of IκBα. selleckchem.com Inhibition of NF-κB, reactivation of p53, and induction of p53 target genes. selleckchem.com
Autophagy Decreased expression of ATG7; Reduced LC3-II/LC3-I ratio; Increased p62 levels. nih.gov Inhibition of autophagy; Reduced proliferation and migration of cancer cells. nih.gov
Pluripotency Network Reduction of repressive histone marks (H3K27me3, H3K9me3) at the nanog gene. researchgate.net Disordered expression of pluripotency-related genes. researchgate.net

Integration of Adenosine Dialdehyde (ADOX) with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Metabolomics)

The global impact of ADOX on cellular methylation makes it an ideal tool for systems-level analyses using multi-omics technologies. Such approaches can provide a holistic view of the cellular response to methylation inhibition.

Proteomics : ADOX is widely used to generate hypomethylated protein extracts, which serve as valuable substrates for in vitro methylation assays. mdanderson.orgresearchgate.net Proteomic analysis following ADOX treatment has been used to identify methyl-accepting proteins and to quantify changes in methylation status. nih.govresearchgate.net For instance, the use of methylarginine-specific antibodies has confirmed a reduction in arginine-methylated proteins in ADOX-treated cells. nih.govbohrium.com These approaches are critical for identifying the specific protein substrates whose methylation status is crucial for cellular processes.

Transcriptomics : The effect of ADOX on gene expression has been explored at the level of individual genes. Studies have documented changes in the mRNA levels of critical genes like nanog, oct3/4, and those involved in the androgen receptor signaling pathway. researchgate.net On a broader scale, transcriptomic database analysis has been used as a preliminary step to identify upregulated methyltransferases in specific cancers, thereby providing a rationale for subsequent functional studies using ADOX. nih.gov

Metabolomics : As a potent inhibitor of SAH hydrolase, ADOX directly perturbs the methionine cycle. Metabolomic studies have quantified the direct consequences of this inhibition, noting a time-dependent increase in intracellular SAH levels and a slight increase in SAM levels. nih.gov Integrating these metabolomic profiles with proteomic and transcriptomic data could provide a comprehensive understanding of how cells adapt to methylation stress.

Table 2: Application of ADOX in Multi-Omics Research

Omics Field Application of ADOX Key Findings
Proteomics Generation of hypomethylated protein extracts for in vitro assays. mdanderson.orgresearchgate.net Identification of methyl-accepting proteins; Confirmation of reduced protein arginine methylation. nih.govbohrium.com
Transcriptomics Investigation of gene expression changes following methylation inhibition. Altered expression of pluripotency and developmental genes. researchgate.net
Metabolomics Analysis of metabolites in the methionine cycle. Time-dependent accumulation of intracellular S-adenosylhomocysteine (SAH). nih.gov

Preclinical Exploration of Adenosine Dialdehyde (ADOX) in Non-Oncological Disease Models (e.g., Inflammation, Neurological Disorders, Metabolic Diseases)

While ADOX has been extensively studied in cancer models, its preclinical exploration in other disease areas is less developed. However, its fundamental mechanism of action suggests potential utility in a variety of non-oncological conditions where methylation plays a key regulatory role.

Inflammation : Methylation is a critical regulator of inflammatory gene expression and immune cell function. Although broad reviews have highlighted the role of adenosine in modulating the immune system, specific preclinical studies using ADOX to treat inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease are not extensively documented in the scientific literature. science.gov Its ability to modulate signaling pathways like NF-κB suggests it could be a valuable research tool in this area.

Neurological Disorders : Protein and DNA methylation are essential for neuronal development and function. ADOX has been used as a tool to study the role of methylation in processes like neuronal cell differentiation. caymanchem.com However, dedicated preclinical studies of ADOX in animal models of neurodegenerative diseases (e.g., Alzheimer's disease) or other neurological disorders are limited.

Metabolic Diseases : Epigenetic regulation, including DNA and histone methylation, is increasingly recognized as a factor in metabolic diseases such as diabetes. The central role of the methionine cycle, which is directly targeted by ADOX, in cellular metabolism suggests that ADOX could be used to probe the connections between methylation and metabolic dysregulation. Currently, there is a lack of specific preclinical studies evaluating ADOX in established models of metabolic disease.

Rational Design of Novel Adenosine Dialdehyde (ADOX) Analogues with Enhanced Specificity or Potency

The broad activity and established structure of ADOX make it a foundational molecule for the rational design of new inhibitors. The goal is to develop analogues with improved properties, such as enhanced potency, greater selectivity for SAH hydrolase, or improved cell permeability and pharmacokinetic profiles. The systematic design of adenosine analogues has proven successful for targeting other enzymes. For instance, a screen of 42 adenosine analogues against a specific DNA adenine methyltransferase led to the identification of a highly potent and selective inhibitor. nih.gov This approach, which involves synthesizing a library of related compounds and testing them in biochemical and cellular assays, provides a clear blueprint for developing novel ADOX analogues. nih.gov

Key strategies for the rational design of ADOX analogues include:

Modification of the Ribose Moiety : The dialdehyde group is critical for its mechanism of action. Subtle changes to this part of the molecule could alter its reactivity and binding affinity.

Substitution on the Adenine Base : Adding chemical groups to the purine (B94841) ring, as demonstrated in the design of other adenosine analogue inhibitors, can enhance binding affinity and introduce selectivity. nih.gov

Structural and Computational Modeling : Using the crystal structure of SAH hydrolase in complex with ADOX or its analogues can guide the design of new compounds with optimized interactions within the enzyme's active site.

Synergistic Effects of Adenosine Dialdehyde (ADOX) with Other Biochemical Modulators in Research Settings

Combining ADOX with other biochemical modulators can be a powerful strategy to dissect complex cellular processes or to enhance its effects. In a research context, ADOX has been used synergistically with the protein synthesis inhibitor cycloheximide. nih.govresearchgate.net This combination allows researchers to distinguish the effects of methylation inhibition on pre-existing proteins versus newly synthesized ones. nih.govresearchgate.net

Looking forward, there is significant potential for exploring synergistic combinations in various research models.

With Other Epigenetic Modulators : Combining ADOX with inhibitors of other epigenetic enzymes, such as histone deacetylase (HDAC) inhibitors or specific methyltransferase inhibitors, could reveal cooperative effects in gene regulation and cellular function.

With Cell Cycle Inhibitors : Since ADOX can induce a G2/M phase cell cycle arrest, combining it with drugs that target other phases of the cell cycle could lead to enhanced cytotoxic effects in cancer research models. researchgate.netselleckchem.com

With Signaling Pathway Inhibitors : Given that ADOX affects pathways like Ras/Raf/ERK and NF-κB, combining it with specific inhibitors of these pathways could result in synergistic inhibition of cellular processes like proliferation and invasion.

Q & A

Q. What is the primary biochemical mechanism of ADOX in inhibiting methylation-dependent processes?

ADOX functions as a competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme critical for recycling S-adenosylhomocysteine (SAH) during methylation reactions. By irreversibly binding to SAHH (Ki = 3.3 nM), ADOX elevates intracellular SAH levels, which competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. This disrupts DNA, protein, and lipid methylation, impacting transcriptional regulation and signal transduction .

Methodological Note : Validate SAHH inhibition via HPLC or LC-MS to quantify SAH/SAM ratios in treated vs. control cells. Use 1.5–5 µM ADOX for in vitro assays, as higher concentrations may induce off-target effects .

Q. How should ADOX be prepared and stored to ensure experimental reproducibility?

ADOX is soluble in DMSO (≥15 mg/mL at 25°C). Prepare stock solutions at 10–20 mM in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months. For in vivo studies, dissolve in saline (1.5–2.5 mg/kg) and administer via subcutaneous injection. Include solvent-only controls to rule out DMSO toxicity .

Q. Key Data :

ParameterValue
Molecular Weight265.23 g/mol
CAS Number34240-05-6
IC50 (SAHH)40 nM
In Vivo Half-Life~24 hrs (murine models)

Q. What are the baseline cellular assays to assess ADOX efficacy in cancer research?

  • Proliferation Assays : Use MTT or ATP-based viability assays in MDA-MB-231 (breast) or A549 (lung) cells treated with 1–10 µM ADOX for 48–72 hrs.
  • Migration/Invasion : Perform Transwell assays with Matrigel coating. ADOX reduces MMP-9 secretion by blocking AP-1-mediated transcription, quantified via zymography or ELISA .
  • Methylation Status : Measure global DNA methylation via 5-methylcytosine ELISA or locus-specific bisulfite sequencing after 24-hr exposure .

Advanced Research Questions

Q. How does ADOX modulate autophagy in cancer cells, and what experimental controls are critical?

ADOX downregulates autophagy by reducing ATG7 expression and LC3-II/LC3-I ratios while increasing p62 accumulation. This occurs via inhibition of methyltransferase-dependent pathways required for autophagosome formation. Methodology :

  • Use Western blotting for LC3-I/II and p62 in MDA-MB-231 or H292 cells treated with 5 µM ADOX for 24 hrs.
  • Include 3-methyladenine (autophagy inhibitor) and rapamycin (inducer) as controls.
  • Validate with tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to track autophagic flux .

Q. What signaling pathways are disrupted by ADOX in cancer cell invasion, and how can these be mechanistically validated?

ADOX suppresses the Ras/Raf-1/ERK/AP-1 axis, inhibiting MMP-9 transcription and secretion. Key steps:

  • Ras Activation : Use Raf-1 pull-down assays to assess GTP-bound Ras levels.
  • AP-1 Activity : Perform luciferase reporter assays with AP-1-responsive promoters (e.g., MMP-9).
  • Nuclear Translocation : Immunofluorescence for c-Fos/c-Jun localization after 6-hr ADOX treatment .

Contradiction Note : While ADOX consistently inhibits ERK phosphorylation in breast cancer models, its effect on JNK/SAPK pathways varies by cell type. Include phospho-kinase arrays to map context-dependent signaling .

Q. How can researchers resolve contradictory data on ADOX’s cytotoxicity in hematopoietic vs. cancer cells?

ADOX spares hematopoietic cells at therapeutic doses (1.5–2.5 mg/kg) but induces apoptosis in L1210 leukemia and neuroblastoma models. This selectivity arises from differential methylation dependency:

  • Validation Strategy : Compare SAM/SAH ratios in primary hematopoietic vs. tumor cells using mass spectrometry.
  • Toxicity Controls : Monitor peripheral blood counts in murine models post-treatment (e.g., RBC, platelet levels) .

Q. What advanced techniques are recommended to study ADOX’s impact on epigenetic regulation?

  • ChIP-seq : Profile histone methylation marks (H3K4me3, H3K27me3) in ADOX-treated vs. untreated cells.
  • RNA-seq : Identify differentially expressed genes linked to methylation-dependent pathways (e.g., Wnt/β-catenin).
  • Metabolomics : Quantify SAM, SAH, and methionine cycle intermediates via LC-MS .

Experimental Design & Data Analysis

Q. What statistical and computational tools are essential for analyzing ADOX’s multi-omics data?

  • Pathway Enrichment : Use DAVID or Metascape for gene ontology analysis of RNA-seq datasets.
  • Network Modeling : Integrate phosphoproteomics and methylome data via Cytoscape to identify hub nodes (e.g., ERK, DNMTs).
  • TCGA Correlation : Leverage UALCAN to validate methyltransferase dysregulation in patient cohorts (e.g., DNMT1 in lung adenocarcinoma) .

Q. How should researchers optimize ADOX dosing in preclinical models to balance efficacy and toxicity?

  • Pharmacokinetics : Perform serial plasma sampling in mice to calculate AUC and Cmax using HPLC.
  • Dose Escalation : Start at 1 mg/kg subcutaneously, increasing to 2.5 mg/kg if no myelosuppression is observed at 7 days.
  • Biomarker Monitoring : Track serum SAH levels as a pharmacodynamic marker .

Q. What strategies mitigate off-target effects when using ADOX in long-term studies?

  • Combinatorial Approaches : Pair ADOX with selective DNMT inhibitors (e.g., decitabine) to reduce required concentrations.
  • Rescue Experiments : Co-treat with SAM (100 µM) to confirm methylation-dependent phenotypes.
  • CRISPR Validation : Knock out SAHH in cell lines to isolate ADOX-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.